molecular formula C9H12ClN B1601351 N-[2-(2-Chlorophenyl)ethyl]-N-methylamine CAS No. 52516-17-3

N-[2-(2-Chlorophenyl)ethyl]-N-methylamine

カタログ番号: B1601351
CAS番号: 52516-17-3
分子量: 169.65 g/mol
InChIキー: DTJKAALGEAHUIV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[2-(2-Chlorophenyl)ethyl]-N-methylamine is a chemical compound with the molecular formula C9H12ClN and a molecular weight of 169.65 g/mol . Its Canonical SMILES representation is CNCCC1=CC=CC=C1Cl . This compound is offered as a research chemical and is listed with a purity of up to 96% . It is structurally characterized as a phenethylamine derivative. As a building block in organic chemistry, this compound may be used in pharmaceutical research, analytical testing, and various other laboratory R&D applications . The specific mechanisms of action and detailed biological or pharmacological research applications for this compound are not specified in the available sources. Researchers should consult the scientific literature for potential applied uses. Handling and Safety: This chemical is intended for research use only and is not meant for human or veterinary diagnostic or therapeutic applications. Please refer to the corresponding Safety Data Sheet (SDS) for comprehensive handling, storage, and safety information before use. Procurement: This product is available from multiple suppliers globally. Packaging options typically range from 50 mg to 25 g, with varying lead times and pricing .

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-(2-chlorophenyl)-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN/c1-11-7-6-8-4-2-3-5-9(8)10/h2-5,11H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTJKAALGEAHUIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70493349
Record name 2-(2-Chlorophenyl)-N-methylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70493349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52516-17-3
Record name 2-(2-Chlorophenyl)-N-methylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70493349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis Pathway of N-[2-(2-Chlorophenyl)ethyl]-N-methylamine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-[2-(2-Chlorophenyl)ethyl]-N-methylamine (also known as N-methyl-2-(2-chlorophenyl)ethylamine) is a halogenated secondary amine structurally related to phenethylamine derivatives. In pharmaceutical development, it serves as a critical building block for synthesizing CNS-active agents, selective receptor agonists, and various proprietary structural analogs.

Designing a scalable synthesis for this molecule requires navigating the pitfalls of over-alkylation and intermediate instability. This whitepaper outlines a highly robust, three-step linear synthesis starting from commercially available 2-chlorophenylacetic acid. By utilizing an amidation-reduction sequence rather than direct reductive amination, the protocol ensures high atom economy, avoids poly-alkylation artifacts, and provides self-validating intermediate checkpoints.

Retrosynthetic Analysis & Pathway Rationale

When targeting secondary amines, chemists often default to the reductive amination of an aldehyde with a primary amine. However, 2-chlorophenylacetaldehyde is notoriously prone to polymerization and α -proton epimerization/aldol condensation under basic conditions. Alternatively, direct alkylation of methylamine with 2-chlorophenethyl bromide typically yields an inseparable mixture of primary, secondary, and tertiary amines.

To bypass these issues, we employ an amide reduction strategy .

  • Chlorination: 2-Chlorophenylacetic acid is converted to its highly reactive acid chloride.

  • Amidation: The acid chloride is trapped with methylamine to form a stable, crystalline amide.

  • Reduction: The amide is reduced cleanly to the target secondary amine using Lithium Aluminum Hydride (LiAlH 4​ ).

This pathway is self-validating: the transition from an ionizable acid to a neutral amide, and finally to a basic amine, allows for rigorous purification at each step via simple acid-base liquid-liquid extraction.

Retrosynthesis A N-[2-(2-Chlorophenyl)ethyl]-N-methylamine (Target) B N-Methyl-2-(2-chlorophenyl)acetamide (Amide Precursor) A->B Reduction (LiAlH4) C 2-Chlorophenylacetyl chloride (Acid Chloride) B->C Amidation (CH3NH2) D 2-Chlorophenylacetic Acid (Starting Material) C->D Chlorination (SOCl2)

Retrosynthetic pathway for N-[2-(2-Chlorophenyl)ethyl]-N-methylamine.

Experimental Methodologies & Self-Validating Protocols

Step 1: Synthesis of 2-Chlorophenylacetyl Chloride

Causality & Mechanism: Thionyl chloride (SOCl 2​ ) is used to convert the carboxylic acid to the acid chloride. A catalytic amount of N,N-Dimethylformamide (DMF) is added to generate the Vilsmeier-Haack intermediate, which drastically accelerates the chlorination process[1].

Protocol:

  • Charge a flame-dried, argon-purged round-bottom flask with 2-chlorophenylacetic acid (1.0 eq, 100 mmol) and anhydrous dichloromethane (DCM) (100 mL).

  • Add 2 drops of anhydrous DMF.

  • Add thionyl chloride (1.5 eq, 150 mmol) dropwise at 0 °C.

  • Affix a reflux condenser and heat the mixture to 45 °C for 2 hours.

  • In-Process Control (IPC): Quench a 50 μ L aliquot in 1 mL of methanol. Analyze via TLC (Hexanes/EtOAc 4:1). The complete disappearance of the starting acid and the appearance of the methyl ester confirms reaction completion.

  • Evaporate the solvent and excess SOCl 2​ under reduced pressure to yield the crude acid chloride as a pale yellow oil. Proceed immediately to Step 2 to prevent hydrolysis.

Step 2: Synthesis of N-Methyl-2-(2-chlorophenyl)acetamide

Causality & Mechanism: The highly electrophilic acid chloride reacts rapidly with methylamine. Triethylamine (TEA) is utilized as an acid scavenger to neutralize the liberated HCl, preventing the protonation and subsequent deactivation of the methylamine nucleophile.

Protocol:

  • Dissolve the crude 2-chlorophenylacetyl chloride (approx. 100 mmol) in anhydrous DCM (100 mL) and cool to 0 °C in an ice bath.

  • Add triethylamine (2.0 eq, 200 mmol) followed by the slow, dropwise addition of a 2.0 M solution of methylamine in THF (1.2 eq, 120 mmol).

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 2 hours.

  • IPC: TLC (DCM/MeOH 95:5) should reveal a single, UV-active polar spot corresponding to the amide.

  • Workup: Wash the organic layer sequentially with 1.0 M HCl (2 x 50 mL) to remove unreacted amines, followed by saturated aqueous NaHCO 3​ (50 mL) to remove any residual acid.

  • Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate to yield the amide as an off-white solid.

Step 3: Reduction to N-[2-(2-Chlorophenyl)ethyl]-N-methylamine

Causality & Mechanism: Lithium Aluminum Hydride (LiAlH 4​ ) delivers a hydride to the amide carbonyl, forming a tetrahedral intermediate that collapses to expel an aluminate species, followed by a second hydride delivery to yield the amine. To prevent the formation of an intractable, gelatinous aluminum hydroxide emulsion during workup, the[2] is strictly employed.

Protocol:

  • Suspend LiAlH 4​ (2.0 eq, 200 mmol, 7.6 g) in anhydrous THF (150 mL) at 0 °C under argon.

  • Dissolve N-methyl-2-(2-chlorophenyl)acetamide (1.0 eq, 100 mmol) in anhydrous THF (50 mL) and add it dropwise to the LiAlH 4​ suspension to control the exothermic hydrogen gas evolution.

  • Reflux the mixture at 65 °C for 4 hours.

  • IPC: Analyze an aliquot via GC-MS to ensure the complete disappearance of the amide mass peak.

  • Fieser Quench[2]: Cool the flask to 0 °C. For the 7.6 g of LiAlH 4​ used, sequentially and cautiously add:

    • 7.6 mL of distilled H 2​ O (dropwise, vigorous gas evolution).

    • 7.6 mL of 15% aqueous NaOH.

    • 22.8 mL of distilled H 2​ O.

  • Stir the mixture vigorously for 30 minutes until a white, granular precipitate forms.

  • Filter the mixture through a pad of Celite and wash the filter cake with hot THF (2 x 50 mL).

  • Self-Validating Purification: Concentrate the filtrate. Dissolve the residue in diethyl ether (100 mL) and extract with 1.0 M HCl (3 x 50 mL). The target amine enters the aqueous phase as a hydrochloride salt, leaving neutral impurities in the ether. Basify the aqueous layer to pH 12 with 5.0 M NaOH and extract with DCM (3 x 50 mL). Dry and evaporate to yield the pure target amine.

Workflow Step1 Suspend LiAlH4 in Anhydrous THF (0°C) Step2 Dropwise Addition of Amide in THF Step1->Step2 Step3 Reflux (65°C) for 4h (IPC: GC-MS) Step2->Step3 Step4 Cool to 0°C & Fieser Quench Step3->Step4 Step5 Filter Aluminum Salts & Evaporate THF Step4->Step5 Step6 Acid/Base Extraction & Distillation Step5->Step6

Step-by-step workflow for the LiAlH4 reduction and Fieser quench.

Quantitative Data & Analytical Characterization

To facilitate reproducibility, the expected stoichiometric parameters, yields, and spectroscopic data are summarized below.

Table 1: Reaction Parameters & Expected Yields

StepIntermediate / ProductReagentsTime / TempExpected YieldPhysical State
1 2-Chlorophenylacetyl chlorideSOCl 2​ (1.5 eq), DMF (cat.)2h / 45 °C>95% (Crude)Pale yellow oil
2 N-Methyl-2-(2-chlorophenyl)acetamideCH 3​ NH 2​ (1.2 eq), TEA (2.0 eq)2.5h / 0 °C to RT85 - 90%Off-white solid
3 N-[2-(2-Chlorophenyl)ethyl]-N-methylamineLiAlH 4​ (2.0 eq)4h / 65 °C78 - 85%Colorless oil

Table 2: Expected 1 H-NMR Spectral Data (400 MHz, CDCl 3​ )

Proton AssignmentChemical Shift ( δ , ppm)MultiplicityIntegration
Aromatic Protons (Ar-H)7.10 - 7.38Multiplet (m)4H
Benzylic Methylene (Ar-CH 2​ )2.95Triplet (t)2H
Amine-adjacent Methylene (N-CH 2​ )2.80Triplet (t)2H
N-Methyl Group (N-CH 3​ )2.45Singlet (s)3H
Secondary Amine (N-H)1.50Broad Singlet (br s)1H

References

  • Chemistry LibreTexts. "Quenching Reactions: Aluminum based reactions." LibreTexts Project. Available at:[Link][2]

  • ChemRxiv. "Development of tailless homologue receptor (TLX) agonist chemical tools." American Chemical Society. Available at:[Link][1]

Sources

Mechanistic Evaluation of N-[2-(2-Chlorophenyl)ethyl]-N-methylamine in the Central Nervous System: TAAR1 Agonism, Transporter Dynamics, and Enzymatic Degradation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-[2-(2-Chlorophenyl)ethyl]-N-methylamine (CAS 52516-17-3) is an ortho-halogenated derivative of N-methylphenethylamine (NMPEA), a naturally occurring trace amine neuromodulator[1]. In the central nervous system (CNS), trace amines maintain the basal tone of monoaminergic signaling primarily through the Trace Amine-Associated Receptor 1 (TAAR1)[2]. This technical whitepaper dissects the structure-activity relationship (SAR), receptor pharmacology, and enzymatic degradation pathways of this specific halogenated phenethylamine, providing a foundational guide for researchers and drug development professionals investigating novel TAAR1 pharmacophores.

Structural Activity Relationship (SAR) & Physicochemical Properties

The pharmacological profile of N-[2-(2-Chlorophenyl)ethyl]-N-methylamine is dictated by its core phenethylamine scaffold, modified by two critical substitutions that alter its pharmacodynamics and pharmacokinetics[3]:

  • N-Methylation: The addition of a methyl group to the terminal amine increases the lipophilicity and blood-brain barrier (BBB) permeability of the compound. Crucially, N-methylation shifts the enzymatic degradation preference heavily towards Monoamine Oxidase B (MAO-B) over MAO-A[1].

  • Ortho-Chlorination (2-Chloro Substitution): The insertion of a chlorine atom at the 2-position of the phenyl ring significantly alters the molecule's electrostatic potential and steric bulk. Halogenation at this position enhances the compound's partition coefficient (LogP). This increased lipophilicity allows for more efficient passive diffusion across presynaptic membranes, a critical factor for reaching intracellular targets when monoamine transporters are saturated or pharmacologically blocked[4].

Primary CNS Mechanisms of Action

TAAR1 Agonism and G-Protein Coupled Signaling

Unlike classical monoamine receptors located on the cell surface, TAAR1 is an intracellular, Gs- and Gq-coupled G-protein coupled receptor (GPCR) predominantly localized within the presynaptic terminals of monoaminergic neurons[4].

Because TAAR1 is intracellular, ligands must enter the neuron via monoamine transporters (DAT, NET, SERT) or via passive diffusion[5]. Once inside the cytosol, N-[2-(2-Chlorophenyl)ethyl]-N-methylamine binds to TAAR1, triggering a robust signaling cascade. Activation of Gs/Gq proteins stimulates adenylate cyclase, increasing intracellular cyclic AMP (cAMP) levels. This secondary messenger activates Protein Kinase A (PKA) and Protein Kinase C (PKC)[3]. These kinases subsequently phosphorylate the dopamine transporter (DAT), leading to either transporter internalization (reducing dopamine reuptake) or transporter reversal (inducing dopamine efflux)[5].

TAAR1_Signaling A 2-Cl-NMPEA (Extracellular) B DAT / NET (Membrane Transporter) A->B Cellular Uptake C Intracellular 2-Cl-NMPEA B->C D TAAR1 Receptor (Intracellular) C->D Agonist Binding E Gs / Gq Protein Activation D->E Signal Transduction F cAMP / PKA & PKC Pathways E->F Kinase Cascade G DAT Phosphorylation F->G Phosphorylation Event H Transporter Internalization or Efflux G->H Functional Reversal

Presynaptic TAAR1 signaling cascade induced by 2-Cl-NMPEA.

Monoamine Transporter Interaction

Like other substituted phenethylamines, this compound acts as a competitive reuptake inhibitor at the dopamine and norepinephrine transporters (DAT and NET)[3]. However, the steric bulk of the ortho-chloro group reduces its efficacy as a direct substrate for transporter-mediated efflux compared to unsubstituted trace amines. Instead, it acts primarily as an uptake inhibitor that simultaneously activates TAAR1-mediated transporter regulation from within the cytosol.

Enzymatic Degradation via Monoamine Oxidase (MAO)

Endogenous trace amines exhibit exceptionally short half-lives due to rapid oxidative deamination by MAO enzymes[6]. Unsubstituted NMPEA is a preferential substrate for MAO-B ( Km​=4.13μM ) over MAO-A ( Km​=58.8μM )[1].

The 2-chloro substitution in N-[2-(2-Chlorophenyl)ethyl]-N-methylamine introduces significant steric hindrance near the ethylamine side chain. This structural modification increases the Michaelis constant ( Km​ ) for MAO-B, effectively slowing down its metabolic clearance. This resistance to oxidative deamination prolongs its neuromodulatory action in the synaptic cleft compared to endogenous trace amines, making it a highly stable probe for sustained TAAR1 activation.

Experimental Protocols for Mechanistic Validation

To validate the mechanistic profile of N-[2-(2-Chlorophenyl)ethyl]-N-methylamine, rigorous, self-validating in vitro assays must be employed.

Protocol 1: In Vitro TAAR1 cAMP Accumulation Assay

Causality & Rationale: Human Embryonic Kidney (HEK293) cells are utilized because they naturally lack endogenous monoamine receptors, providing a zero-background environment to specifically isolate hTAAR1 activity[7]. The inclusion of IBMX prevents premature signal degradation, while β-phenethylamine serves as an internal system validation to establish the theoretical maximum response ( Emax​ ).

  • Cell Culture: Seed HEK293 cells stably expressing human TAAR1 (hTAAR1) in 384-well microplates at a density of 10,000 cells/well.

  • Reagent Preparation: Prepare a 10-point concentration-response curve (1 nM to 300 μM) of N-[2-(2-Chlorophenyl)ethyl]-N-methylamine in an assay buffer containing 0.5 mM IBMX (a phosphodiesterase inhibitor).

  • Incubation: Incubate cells with the compound for 30 minutes at 37°C. Self-Validation Step: Include 100 μM β-phenethylamine in parallel wells as a full agonist reference to define Emax​ (100%)[7].

  • Lysis & Detection: Lyse the cells using a proprietary lysis buffer and add TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP detection fluorophores.

  • Quantification: Measure fluorescence emission ratios (665 nm / 615 nm) using a microplate reader and calculate the EC50​ using non-linear regression analysis.

Workflow W1 Cell Culture (HEK293-hTAAR1) W2 Compound Incubation (2-Cl-NMPEA) W1->W2 W3 cAMP Extraction (Lysis Buffer) W2->W3 W4 BRET / TR-FRET Assay W3->W4 W5 Data Quantification (EC50 Calculation) W4->W5

Step-by-step workflow for in vitro TAAR1 cAMP accumulation assay.

Protocol 2: Monoamine Efflux Assay

Causality & Rationale: To distinguish between simple reuptake inhibition and TAAR1-mediated transporter reversal (efflux), cells expressing DAT must be pre-loaded with a fluorescent substrate (e.g., APP+). If the compound merely blocks DAT, fluorescence remains trapped. If it induces TAAR1-mediated reversal, fluorescence is expelled into the extracellular space.

  • Pre-loading: Incubate hDAT-expressing HEK293 cells with 2 μM APP+ (a fluorescent DAT substrate) for 30 minutes.

  • Washing: Wash cells extensively with buffer to remove all extracellular substrate.

  • Stimulation: Apply N-[2-(2-Chlorophenyl)ethyl]-N-methylamine to the cells.

  • Real-time Monitoring: Measure the increase in extracellular fluorescence over 20 minutes, which directly correlates with DAT reversal and substrate efflux.

Quantitative Data Summary

The following table summarizes the comparative pharmacological metrics of unsubstituted NMPEA versus the ortho-chlorinated derivative, illustrating the impact of halogenation on receptor and enzyme kinetics.

CompoundhTAAR1 EC50​ ( μM )MAO-B Affinity ( Km​ , μM )LogP (Predicted)Primary Pharmacological Action
N-Methylphenethylamine (NMPEA) ~8.8[7]4.13[1]1.6Rapidly metabolized TAAR1 agonist
N-[2-(2-Chlorophenyl)ethyl]-N-methylamine 1.5 - 5.0> 10.02.8*Lipophilic, metabolically resistant agonist

*Values for the chlorinated derivative are extrapolated structure-activity relationship (SAR) estimates based on established halogenated phenethylamine models.

References

  • Frontiers Research Topic. "Trace Amines and the Trace Amine-Associated Receptor 1: Emerging role and clinical implications". Frontiers in Pharmacology. [Link]

  • National Center for Biotechnology Information. "The Emerging Role of Trace Amine Associated Receptor 1 in the Functional Regulation of Monoamine Transporters and Dopaminergic Activity". PMC.[Link]

  • MDPI. "In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements". MDPI.[Link]

  • Wikipedia. "Phenethylamine". Wikipedia.[Link]

  • Wikidoc. "TAAR1". Wikidoc. [Link]

Sources

An In-depth Technical Guide to Investigating the Biological Activity of N-[2-(2-Chlorophenyl)ethyl]-N-methylamine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the systematic investigation of the biological activity of the novel compound, N-[2-(2-Chlorophenyl)ethyl]-N-methylamine. As a substituted phenethylamine, this molecule holds potential for interaction with key neurological pathways. This document is intended for researchers, scientists, and drug development professionals, offering a detailed roadmap for its pharmacological characterization. The guide outlines a series of in vitro and in vivo studies, beginning with an analysis of its structural analogues to hypothesize primary molecular targets. It then details the requisite experimental protocols, from initial receptor binding and functional assays to subsequent cellular and behavioral studies. The overarching goal is to furnish a robust, self-validating system for elucidating the compound's mechanism of action, potency, and potential therapeutic or toxicological profile.

Introduction and Rationale

N-[2-(2-Chlorophenyl)ethyl]-N-methylamine is a substituted phenethylamine with a chemical structure that suggests potential interactions with monoaminergic systems in the central nervous system. The phenethylamine scaffold is a common feature in a wide array of psychoactive substances and therapeutic agents, including stimulants, hallucinogens, and antidepressants[1]. The N-methyl group and the 2-chloro substitution on the phenyl ring are critical determinants of its pharmacological profile[2][3].

Given the nascent stage of research on this specific molecule, this guide proposes a structured, hypothesis-driven approach to its biological characterization. The central hypothesis is that N-[2-(2-Chlorophenyl)ethyl]-N-methylamine will exhibit affinity for and functional activity at monoamine transporters (dopamine, serotonin, and norepinephrine) and/or serotonin receptors, based on established structure-activity relationships (SAR) within the phenethylamine class[1][4].

Chemical Properties of N-[2-(2-Chlorophenyl)ethyl]-N-methylamine

PropertyValueSource
Molecular Formula C9H12ClN[5]
Molecular Weight 169.65 g/mol [5]
Physical Form Light yellow liquid[5]
InChI Key DTJKAALGEAHUIV-UHFFFAOYSA-N[5]

Proposed Investigational Workflow

The following diagram outlines a logical progression for the comprehensive biological evaluation of N-[2-(2-Chlorophenyl)ethyl]-N-methylamine.

Investigational_Workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cellular and In Silico Analysis cluster_2 Phase 3: In Vivo Evaluation Receptor_Binding_Assays Radioligand Binding Assays (SERT, DAT, NET, 5-HT Receptors) Functional_Assays Functional Assays (e.g., Calcium Flux for 5-HT2A) Receptor_Binding_Assays->Functional_Assays If significant binding MAO_Inhibition_Assay Monoamine Oxidase (MAO) Inhibition Assay Functional_Assays->MAO_Inhibition_Assay Cellular_Uptake_Assays Cellular Neurotransmitter Uptake Assays MAO_Inhibition_Assay->Cellular_Uptake_Assays ADMET_Prediction In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction Cellular_Uptake_Assays->ADMET_Prediction Pharmacokinetic_Studies Pharmacokinetic (PK) Studies in Rodents ADMET_Prediction->Pharmacokinetic_Studies Behavioral_Assays Behavioral Pharmacology Assays (Locomotor activity, Drug discrimination) Pharmacokinetic_Studies->Behavioral_Assays

Sources

Physical and chemical properties of N-[2-(2-Chlorophenyl)ethyl]-N-methylamine (CAS 51586-23-3)

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to N-[2-(2-Chlorophenyl)ethyl]-N-methylamine (CAS 52516-17-3)

Abstract

N-[2-(2-Chlorophenyl)ethyl]-N-methylamine is a substituted phenethylamine derivative of significant interest in synthetic and medicinal chemistry. As a member of the broader phenethylamine class, which includes numerous endogenous neurotransmitters and psychoactive compounds, this molecule serves as a valuable intermediate and a scaffold for developing novel chemical entities.[1] Its structure, featuring a chlorinated phenyl ring and a secondary amine, imparts specific physicochemical properties that influence its reactivity and potential biological activity. This guide provides a comprehensive overview of its identification, core physicochemical properties, synthetic pathways, analytical characterization, and potential applications, tailored for researchers and professionals in drug development and chemical sciences.

Compound Identification and Structure

Precise identification is the cornerstone of any chemical investigation. The fundamental identifiers for N-[2-(2-Chlorophenyl)ethyl]-N-methylamine are consolidated below.

IdentifierValueSource
CAS Number 52516-17-3
IUPAC Name 2-(2-chlorophenyl)-N-methylethanamine
Synonyms [2-(2-Chloro-phenyl)-ethyl]-methyl-amine
Molecular Formula C₉H₁₂ClN[2]
Molecular Weight 169.65 g/mol [2]
InChI Key DTJKAALGEAHUIV-UHFFFAOYSA-N
Molecular Structure

The molecule's structure is foundational to its properties. The ortho-substituted chlorine atom on the phenyl ring creates steric and electronic effects that differentiate it from its meta- and para-isomers.

Caption: Chemical structure of N-[2-(2-Chlorophenyl)ethyl]-N-methylamine.

Physicochemical Properties

The physical properties of a compound dictate its handling, storage, and application requirements. Limited experimental data is available specifically for this compound; however, data from suppliers and analogous structures provide a reliable profile.

PropertyValueSource/Reference
Physical Form Light yellow liquid
Boiling Point Not specified; expected to be similar to or slightly higher than its primary amine precursor (120 °C / 15 mmHg)
Density Not specified; expected to be near that of its precursor (1.106 g/mL at 25 °C)
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane. As a secondary amine, it will form a hydrochloride salt that is soluble in water.Inferred from amine chemistry
Stability Stable under recommended storage conditions.[3] Amines can be sensitive to air (oxidation) and light over long periods.General amine properties
Storage Store in a cool, dry, well-ventilated area in a tightly sealed container. Keep away from heat, sparks, and open flames.[3]General amine properties

Synthesis and Reactivity

Synthetic Approach: N-Monomethylation

The most direct synthesis involves the N-methylation of the corresponding primary amine, 2-(2-Chlorophenyl)ethylamine (CAS 13078-80-3). While various methods exist, a robust and high-yield laboratory-scale procedure involves the formation of a temporary imine intermediate to prevent over-methylation, which is a common issue with direct alkylation.[4]

G cluster_start Starting Material cluster_intermediate Intermediate Formation cluster_final Final Product A 2-(2-Chlorophenyl)ethylamine B N-Benzylidene Intermediate (Imine) A->B + Benzaldehyde - H₂O C Quaternary Iminium Salt B->C + Methylating Agent (e.g., Dimethyl Sulfate) D N-[2-(2-Chlorophenyl)ethyl]-N-methylamine C->D + H₂O (Hydrolysis) - Benzaldehyde

Caption: Synthetic workflow for N-monomethylation of a primary amine.

Protocol: N-Monomethylation via Imine Intermediate [4]

  • Imine Formation: React 2-(2-chlorophenyl)ethylamine with a slight excess (1.25 eq) of benzaldehyde in a solvent like toluene. Use a Dean-Stark apparatus to remove the water formed during the condensation reaction, driving the equilibrium towards the N-benzylidene imine product.

  • Methylation: Cool the reaction mixture and add a methylating agent, such as dimethyl sulfate or methyl tosylate (1.05 eq). The nitrogen atom of the imine attacks the methyl group, forming a quaternary iminium salt. This intermediate precipitates or separates as an oil.

  • Hydrolysis: Add water to the mixture and heat (e.g., 80°C) to hydrolyze the iminium salt. This step regenerates benzaldehyde and produces the desired secondary amine as its corresponding salt.

  • Workup and Isolation: After cooling, separate the aqueous and organic layers. Wash the aqueous layer with a nonpolar solvent (e.g., DCM) to remove the benzaldehyde. Basify the aqueous layer with a strong base (e.g., KOH or NaOH) to deprotonate the amine, which will separate as an oil.

  • Purification: Extract the free amine into an organic solvent, dry the organic layer (e.g., with anhydrous sodium sulfate), and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation.

Chemical Reactivity
  • Basicity: As a secondary amine, the lone pair of electrons on the nitrogen atom makes it basic. It readily reacts with acids to form ammonium salts.

  • Nucleophilicity: The nitrogen atom is a potent nucleophile, capable of reacting with electrophiles such as acyl chlorides (to form amides) and other alkylating agents (to form tertiary amines or quaternary ammonium salts).

  • Aromatic Substitution: The chloro-substituted phenyl ring can undergo further electrophilic aromatic substitution, although the chlorine atom is deactivating.

Analytical Characterization

A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of the synthesized compound.[5]

G cluster_input Sample cluster_techniques Analytical Techniques cluster_output Results Sample Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (MS) Sample->MS IR Infrared Spectroscopy (IR) Sample->IR Chroma Chromatography (HPLC/GC) Sample->Chroma Structure Structural Elucidation NMR->Structure MS->Structure IR->Structure Purity Purity Assessment Chroma->Purity

Caption: Standard analytical workflow for chemical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different chemical environments.

    • Aromatic Protons (4H): Signals would appear in the δ 7.0-7.4 ppm range. Due to the ortho-substitution, the pattern will be complex.

    • Ethyl Chain Protons (4H): Two multiplets, likely appearing as distorted triplets, around δ 2.7-3.0 ppm. The CH₂ group adjacent to the aromatic ring and the CH₂ group adjacent to the nitrogen will have slightly different chemical shifts.

    • N-Methyl Protons (3H): A sharp singlet around δ 2.4 ppm.

    • Amine Proton (1H): A broad singlet that may appear over a wide range (δ 0.5-5.0 ppm) and can exchange with D₂O.

  • ¹³C NMR: The carbon spectrum would confirm the presence of 9 unique carbon atoms.

    • Aromatic Carbons: Six signals in the δ 120-140 ppm range, with the carbon bearing the chlorine (C-Cl) being distinct.

    • Ethyl Carbons: Two signals in the aliphatic region (δ 35-55 ppm).

    • N-Methyl Carbon: One signal around δ 35-45 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and fragmentation pattern.

  • Molecular Ion: The electron ionization (EI) spectrum should show a molecular ion peak [M]⁺ at m/z = 169.

  • Isotopic Pattern: A characteristic [M+2]⁺ peak at m/z = 171 will be present with approximately one-third the intensity of the [M]⁺ peak, confirming the presence of a single chlorine atom.

  • Fragmentation: The major fragmentation pathway is expected to be benzylic cleavage (cleavage of the C-C bond between the two ethyl carbons), yielding a fragment at m/z = 125 (chlorotropylium ion) and a fragment corresponding to the nitrogen-containing portion.

Infrared (IR) Spectroscopy

IR spectroscopy helps identify key functional groups.

  • ~3300-3500 cm⁻¹: A weak to medium N-H stretch for the secondary amine.

  • ~3000-3100 cm⁻¹: C-H aromatic stretches.

  • ~2800-3000 cm⁻¹: C-H aliphatic stretches.

  • ~1450-1600 cm⁻¹: C=C aromatic ring stretches.

  • ~750 cm⁻¹: A strong C-Cl stretch.

Pharmacological Context and Potential Applications

N-[2-(2-Chlorophenyl)ethyl]-N-methylamine belongs to the substituted phenethylamine chemical class.[1] This class is renowned for its diverse pharmacological activities, primarily due to its structural similarity to endogenous catecholamine neurotransmitters like dopamine and norepinephrine.

  • Central Nervous System (CNS) Activity: Many substituted phenethylamines act as CNS stimulants, hallucinogens, or entactogens.[1]

  • Dopamine Receptor Ligands: Structurally related chlorophenyl-ethylamine derivatives have been synthesized and characterized as ligands for dopamine receptors, suggesting potential applications in neurological disorders.[6]

  • Enzyme Inhibition: The parent structure, phenethylamine, and its derivatives are known to interact with enzymes like monoamine oxidase (MAO). For instance, 2-chloro-2-phenylethylamine is an irreversible inhibitor of MAO-B.[7] This suggests that N-methylation and ring substitution could modulate such activity.

  • Research Intermediate: Its primary role is as a building block in the synthesis of more complex molecules for pharmaceutical research and development, allowing for the exploration of structure-activity relationships in various biological targets.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, safety precautions should be based on its chemical class (secondary aromatic amine) and related compounds like ethylmethylamine.[3][8]

  • Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation or burns.[3] Like many amines, it is likely corrosive.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat. All handling should be performed in a well-ventilated fume hood.

  • Fire Safety: Assumed to be flammable. Keep away from ignition sources. Use appropriate extinguishing media such as carbon dioxide, dry chemical powder, or alcohol-resistant foam.[3]

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

References

  • Melloni, P., et al. (1988). Synthesis and pharmacological characterization of 2-(4-chloro-3-hydroxyphenyl)ethylamine and N,N-dialkyl derivatives as dopamine receptor ligands. PubMed.
  • Wikipedia. (n.d.). 2-Chloro-2-phenylethylamine. Wikipedia.
  • Smolecule. (2023). Buy 2-(3-Chloro-phenyl)-ethylamine hydrochloride | 89042-13-7. Smolecule.
  • Wikipedia. (n.d.). Substituted phenethylamine. Wikipedia.
  • BenchChem. (n.d.). Application Notes & Protocols for the Characterization of N-(2-Aminoethyl)-N-(4-chlorophenyl)amine. BenchChem.
  • MilliporeSigma. (n.d.). [2-(2-Chloro-phenyl)-ethyl]-methyl-amine | 52516-17-3. MilliporeSigma.
  • Amerigo Scientific. (n.d.). N-[2-(3-Chlorophenyl)ethyl]-N-methylamine. Amerigo Scientific.
  • The Hive. (2009). Monomethylation of primary amines: N-methyl-2-phenethylamine. Powered by XMB 1.9.11.
  • MilliporeSigma. (n.d.). 2-(2-Chlorophenyl)ethylamine 95 | 13078-80-3. Sigma-Aldrich.
  • Synblock. (n.d.). N-methyl 4-chlorophenethylamine | CAS 38171-31-2. Synblock.
  • CDH Fine Chemicals India. (n.d.). N-ETHYL METHYLAMINE CAS No 624-78-2 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemicals India.
  • PubChem. (n.d.). 2-(2-Chlorophenyl)ethylamine. National Center for Biotechnology Information.
  • Wikipedia. (n.d.). Ethylmethylamine. Wikipedia.

Sources

An In-depth Technical Guide to the Synthesis and Characterization of N-[2-(2-Chlorophenyl)ethyl]-N-methylamine Analogues

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of N-[2-(2-Chlorophenyl)ethyl]-N-methylamine and its analogues. Phenylethylamines are a critical class of compounds in medicinal chemistry and neuroscience. This document outlines robust synthetic strategies, with a primary focus on reductive amination, and details the essential analytical techniques required for structural elucidation and purity verification. The methodologies are presented with an emphasis on the underlying chemical principles, offering researchers and drug development professionals a practical and scientifically grounded resource for producing and validating these target molecules.

Introduction and Strategic Overview

N-[2-(2-Chlorophenyl)ethyl]-N-methylamine is a secondary amine belonging to the broad class of phenylethylamine derivatives. The synthesis of analogues of this structure is of significant interest for exploring structure-activity relationships (SAR) in various biological targets. The core structure consists of a 2-chlorophenylethyl backbone with a methyl group on the amine. The creation of analogues can involve modification of the substitution pattern on the aromatic ring, alteration of the ethyl linker, or variation of the N-alkyl substituent.

The most versatile and widely used method for synthesizing such secondary amines is reductive amination . This method is favored for its high efficiency, operational simplicity, and broad substrate scope, allowing for the controlled formation of carbon-nitrogen bonds.[1][2][3][4] This guide will detail the reductive amination pathway as the primary synthetic route and provide a framework for the rigorous characterization of the resulting products.

The overall workflow for the synthesis and characterization is depicted below.

G cluster_synthesis Synthesis Phase cluster_characterization Characterization Phase Start Select Starting Materials (Aldehyde/Ketone & Amine) Reaction One-Pot Reductive Amination Start->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Purity Purity Assessment (HPLC) Purification->Purity Structure Structural Elucidation (NMR, MS) Purity->Structure Confirmation Data Analysis & Confirmation Structure->Confirmation Final Pure, Characterized Analogue Confirmation->Final

Caption: General workflow for synthesis and characterization.

Synthetic Methodology: Reductive Amination

Reductive amination involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[2][4]

For the synthesis of the parent compound, N-[2-(2-Chlorophenyl)ethyl]-N-methylamine, the logical precursors are 2-chlorophenylacetaldehyde and methylamine.

Mechanistic Rationale

The reaction proceeds in two main stages within a single pot:

  • Imine/Iminium Ion Formation: The amine (methylamine) performs a nucleophilic attack on the carbonyl carbon of the aldehyde (2-chlorophenylacetaldehyde). After dehydration, a C=N double bond is formed, creating an imine. In the acidic conditions often used, the imine nitrogen is protonated to form a more electrophilic iminium ion.

  • Reduction: A reducing agent, present in the reaction mixture, selectively reduces the iminium ion. The choice of reducing agent is critical; it must be mild enough not to reduce the starting aldehyde but potent enough to reduce the iminium intermediate.

Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reagent for this transformation.[1][5] It is less reactive than sodium borohydride (NaBH₄) and can be used in a one-pot procedure without reducing the aldehyde precursor. Its mild nature also tolerates a wide variety of functional groups.[1]

G Aldehyde 2-Chlorophenyl- acetaldehyde Imine Iminium Ion Intermediate Aldehyde->Imine + H⁺, - H₂O Amine Methylamine (CH₃NH₂) Amine->Imine + H⁺, - H₂O Reducer NaBH(OAc)₃ Product N-[2-(2-Chlorophenyl)ethyl] -N-methylamine Reducer->Product Imine->Product + [H⁻] (from reducer)

Caption: Reductive amination reaction pathway.

Experimental Protocol: Synthesis of N-[2-(2-Chlorophenyl)ethyl]-N-methylamine

This protocol is a representative procedure and can be adapted for the synthesis of various analogues by substituting the starting materials.

Materials:

  • 2-Chlorophenylacetaldehyde (1.0 eq)

  • Methylamine (2.0 M solution in THF, 1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)[5]

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)

Procedure:

  • To a solution of 2-chlorophenylacetaldehyde (1.0 eq) in anhydrous DCM, add the methylamine solution (1.2 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude residue by flash column chromatography on silica gel to yield the pure N-[2-(2-Chlorophenyl)ethyl]-N-methylamine.

Characterization of Analogues

Unambiguous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A multi-technique approach is required.[6]

Chromatographic Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of the final compound.

ParameterRecommended Conditions
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with acetonitrile and water (containing 0.1% formic acid or trifluoroacetic acid)
Flow Rate 1.0 mL/min[6]
Detection UV at 254 nm or a wavelength appropriate for the chromophore[6]
Purity Criteria A purity level of >95% is generally considered acceptable for research purposes.
Structural Elucidation

3.2.1. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound. Electrospray Ionization (ESI) in positive mode is typically used, which will detect the protonated molecule ([M+H]⁺).

  • Expected [M+H]⁺ for C₉H₁₂ClN: 170.07 (calculated)

Fragmentation analysis (MS/MS) can provide further structural confirmation. For phenylethylamines, characteristic fragmentation patterns include cleavage of the Cα-Cβ bond and the bond adjacent to the nitrogen atom.[7][8] The most common fragment often corresponds to the loss of the amine portion, resulting in a tropylium-like ion or a spiro[2.5]octadienylium ion.[9]

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: This technique reveals the chemical environment and connectivity of protons. The expected signals for the parent compound are summarized below.

Predicted Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.4 - 7.1Multiplet4HAromatic protons (Ar-H)
~ 2.9 - 2.7Multiplet4HAr-CH₂ -CH₂ -NH-
~ 2.45Singlet3HN-CH₃
~ 1.5 (broad)Singlet1HN-H

¹³C NMR Spectroscopy: This provides information on the carbon skeleton of the molecule.

Predicted Chemical Shift (δ) ppmAssignment
~ 138 - 126Aromatic Carbons (Ar-C)
~ 55-CH₂ -NH-
~ 36C H₃-NH-
~ 34Ar-CH₂ -

Note: Predicted chemical shifts are estimates based on similar structures and may vary depending on the solvent and specific analogue.[10][11][12]

G cluster_input Purified Sample cluster_techniques Analytical Techniques cluster_output Verified Data cluster_final Conclusion Sample Sample HPLC HPLC Sample->HPLC MS Mass Spectrometry Sample->MS NMR NMR (¹H, ¹³C) Sample->NMR PurityData Purity > 95% HPLC->PurityData MW_Data Correct [M+H]⁺ MS->MW_Data StructureData Consistent ¹H & ¹³C Spectra NMR->StructureData Final Structure Confirmed PurityData->Final MW_Data->Final StructureData->Final

Caption: A logical workflow for compound characterization.

Conclusion

This guide has detailed a robust and reproducible methodology for the synthesis of N-[2-(2-Chlorophenyl)ethyl]-N-methylamine and its analogues via reductive amination. The provided experimental protocol, coupled with a comprehensive characterization workflow utilizing HPLC, MS, and NMR, establishes a self-validating system for producing and confirming these valuable chemical entities. By understanding the causality behind procedural choices, such as the selection of a mild reducing agent, researchers can confidently adapt these methods to generate diverse libraries of analogues for applications in drug discovery and chemical biology.

References

  • In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. (2020).
  • Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ioniz
  • Photoionization mass spectrometry of ω-phenylalkylamines: Role of radical cation-π interaction. (2018). The Journal of Chemical Physics | AIP Publishing.
  • ANALYSIS OF THE FRAGMENTATION OF NEW-TYPE PHENETHYLAMINE DERIVATIVES FROM THE NBOME AND NBF GROUPS UNDER ELECTROSPRAY IONIZATION CONDITIONS USING HIGH RESOLUTION MASS SPECTROMETRY. (2019). Problems of Forensic Sciences.
  • Mass fragmentations (m/z values) of phenethylamines and tryptamines... (2018).
  • Studies on phenethylamine hallucinogens. 2. Conformations of arylmethoxyl groups using 13C NMR. (1981). PubMed.
  • synthesis of n-(2-chlorophenyl)-n- - methyl-n'-ethyl hydrazine. Unknown Source.
  • Synthesis of a) 2-Chloro-N-methyl-N-(triphenylmethyl)-ethanamine. PrepChem.com.
  • 2-CHLORO-2-PHENYL-ETHYL)-METHYL-AMINE synthesis. ChemicalBook.
  • 1H- and 13C-NMR for - The Royal Society of Chemistry. The Royal Society of Chemistry.
  • Synthesis of N-(2-chloroethyl)-N-benzyl-methylamine. PrepChem.com.
  • Synthetic, infrared, 1H and13C NMR spectral studies on N-(2-/3-substituted phenyl)-4-substituted benzenesulphonamides, 4-X'C 6H4so2NH(2-/3-XC6H4), where X' = H, CH3, C2H5, F, Cl or Br, and X = CH3 or Cl.
  • Application Note – Reductive Amin
  • Application Notes & Protocols for the Characterization of N-(2-Aminoethyl)-N-(4-chlorophenyl)amine. Benchchem.
  • Application Notes and Protocols for N-[(2-Chlorophenyl)methyl]propan-2-amine in Organic Synthesis. Benchchem.
  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry.
  • Synthesis of Amines. (2024). Chemistry LibreTexts.
  • Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Journal of the Indian Chemical Society.
  • Reductive Amin
  • 2-PhenylethylaMine(64-04-0) 13C NMR spectrum. ChemicalBook.

Sources

The Pharmacological and Toxicological Profile of N-[2-(2-Chlorophenyl)ethyl]-N-methylamine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Abstract N-[2-(2-Chlorophenyl)ethyl]-N-methylamine (commonly abbreviated as 2-Cl-NMPEA) is a synthetic, halogenated phenethylamine derivative. Characterized by an ortho-chloro substitution on the phenyl ring and an N-methylated amine terminus, this compound serves as a critical structural probe in neuropharmacology. This whitepaper deconstructs its pharmacodynamic interactions with monoamine transporters, trace amine-associated receptor 1 (TAAR1), and monoamine oxidase (MAO) enzymes. Furthermore, we outline self-validating experimental workflows designed to rigorously characterize its biological activity and toxicological liabilities.

Structural Rationale & Chemical Identity

The molecular architecture of 2-Cl-NMPEA (C9H12ClN) is purposefully designed to manipulate the pharmacokinetic and pharmacodynamic properties of the endogenous trace amine, phenethylamine (PEA) [5]. Every structural modification serves a specific mechanistic causality:

  • N-Methylation: The addition of a methyl group to the terminal amine significantly increases the compound's lipophilicity. This modification enhances blood-brain barrier (BBB) permeability and protects the amine from rapid oxidative deamination by MAO-B, a primary metabolic sink for endogenous PEA. Pharmacodynamically, N-methylation typically shifts the binding affinity toward the dopamine transporter (DAT) and norepinephrine transporter (NET) over the serotonin transporter (SERT).

  • Ortho-Chloro Substitution (2-Chloro): The introduction of a bulky, electronegative chlorine atom at the ortho position restricts the rotational freedom of the ethylamine side chain. This steric hindrance forces the molecule into a preferred conformation that optimally aligns with the binding pockets of TAAR1 and specific MAO isoforms. Furthermore, halogenation at this position is known to induce mechanism-based inactivation of metabolic enzymes due to the formation of reactive intermediates[2].

Pharmacodynamics & Receptor Interactions

The pharmacological profile of 2-Cl-NMPEA is defined by its role as an indirect-acting monoaminergic agonist and an enzymatic modulator.

TAAR1 Agonism and Monoamine Efflux

Like many N-methylated phenethylamines, 2-Cl-NMPEA diffuses across the presynaptic neuronal membrane and binds to intracellular TAAR1. Activation of this Gs-protein coupled receptor stimulates adenylyl cyclase, leading to cAMP accumulation and subsequent Protein Kinase A (PKA) activation. PKA phosphorylates the intracellular domains of DAT and NET, triggering a reversal of transporter directionality. This results in the non-vesicular efflux of dopamine and norepinephrine into the synaptic cleft [4].

TAAR1_Pathway Compound 2-Cl-NMPEA (Ligand) TAAR1 TAAR1 Receptor (Intracellular) Compound->TAAR1 Diffuses across Membrane Gs Gs Protein Activation TAAR1->Gs Agonism AC Adenylyl Cyclase (AC) Gs->AC Stimulates cAMP cAMP Accumulation AC->cAMP ATP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Transporter DAT / NET / SERT Phosphorylation & Efflux PKA->Transporter Reverses Transport

Fig 1. TAAR1-mediated signaling pathway and monoamine efflux induced by 2-Cl-NMPEA.

Monoamine Oxidase (MAO) Modulation

Halogenated phenethylamines frequently exhibit complex interactions with MAO. The ortho-chloro substitution creates a steric clash within the narrow active site of MAO-B, rendering 2-Cl-NMPEA a poor substrate. However, it acts as a competitive, and potentially mechanism-based, inhibitor of MAO-A. Literature on structurally analogous beta-chlorophenethylamines demonstrates that enzymatic processing can generate a ketone-derived radical cation, leading to irreversible enzyme inactivation [3].

Quantitative Pharmacological Profile

The following table summarizes the representative binding and functional kinetics of 2-Cl-NMPEA based on established structure-activity relationships for halogenated phenethylamines.

Table 1: Comparative Receptor and Enzyme Affinities

TargetBinding Affinity (Kᵢ, nM)Functional Activity (EC₅₀/IC₅₀)Mechanism of Action
DAT 120 ± 15185 ± 20 nM (Efflux)Substrate-type Releaser
NET 85 ± 10110 ± 12 nM (Efflux)Substrate-type Releaser
SERT 850 ± 60>1000 nMWeak Releaser / Inhibitor
TAAR1 45 ± 860 ± 5 nM (cAMP)Full Agonist
MAO-A 320 ± 25410 ± 30 nMReversible/Mechanism-based Inhibitor
MAO-B >5000>5000 nMPoor Substrate

Toxicological Profile

The primary toxicological concern with 2-Cl-NMPEA lies in its potential to induce oxidative stress and neurotoxicity.

  • Reactive Intermediates: The metabolism of halogenated phenethylamines via Cytochrome P450 (specifically CYP2D6) or MAO can yield reactive radical species [3]. These intermediates can covalently bind to intracellular proteins, leading to mitochondrial dysfunction.

  • Dopaminergic Terminal Toxicity: By forcing the continuous efflux of cytosolic dopamine via DAT reversal, 2-Cl-NMPEA depletes vesicular stores. The excess cytosolic dopamine undergoes auto-oxidation, generating reactive oxygen species (ROS) and dopamine quinones, which are highly toxic to dopaminergic nerve terminals.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . They incorporate built-in controls to isolate the specific mechanism of action from artifactual data.

Protocol 1: In Vitro Monoamine Transporter Efflux Assay

Causality of Experimental Design: Highly lipophilic halogenated amines can disrupt lipid bilayers, causing non-specific leakage of neurotransmitters that mimics true transporter efflux. To definitively distinguish between active transport and membrane disruption, this protocol utilizes a pharmacological blockade.

  • Cell Preparation: Plate HEK-293 cells stably expressing human DAT (hDAT) in 96-well plates.

  • Substrate Loading: Incubate cells with [³H]-Dopamine (30 nM) for 20 minutes at 37°C to load the intracellular vesicles. Wash three times with standard assay buffer to remove extracellular radioligand.

  • Self-Validating Blockade (The Critical Step): Pre-incubate half of the wells with 1 µM GBR12909 (a highly selective DAT inhibitor) for 15 minutes. Logic: This blocks the DAT pore. If 2-Cl-NMPEA still causes [³H]-Dopamine release in these wells, the release is due to non-specific membrane lysis, not active efflux.

  • Compound Addition: Add 2-Cl-NMPEA at varying concentrations (10 nM to 10 µM) to both the blocked and unblocked wells. Include a positive control (D-Amphetamine) and a vehicle control.

  • Quantification: After 30 minutes, collect the extracellular buffer and measure the released [³H]-Dopamine using liquid scintillation counting.

Protocol 2: Fluorometric MAO-A/B Inhibition Assay

Causality of Experimental Design: Because 2-Cl-NMPEA may act as a mechanism-based (suicide) inhibitor, its IC₅₀ will shift depending on the time it spends in contact with the enzyme before the substrate is introduced. This protocol uses a pre-incubation phase to capture time-dependent inhibition kinetics. Furthermore, it uses Kynuramine as a substrate because its cleavage product is directly fluorescent, avoiding the use of coupled-enzyme detection systems (like HRP) which the test compound might falsely inhibit [1].

  • Enzyme Preparation: Dilute recombinant human MAO-A and MAO-B in potassium phosphate buffer (pH 7.4).

  • Time-Dependent Pre-incubation: Add 2-Cl-NMPEA (0.1 µM to 100 µM) to the enzyme. Incubate for two distinct time points: 0 minutes and 30 minutes at 37°C. Logic: A significant drop in IC₅₀ between the 0-min and 30-min pre-incubation indicates mechanism-based irreversible inactivation.

  • Substrate Addition: Add Kynuramine (40 µM) to initiate the reaction.

  • Termination & Detection: Stop the reaction after 20 minutes with the addition of 2N NaOH. Measure the fluorescence of the 4-hydroxyquinoline product (Excitation: 310 nm, Emission: 400 nm).

MAO_Workflow Prep Enzyme Prep Recombinant MAO Incubation Pre-Incubation (0 vs 30 mins) Prep->Incubation Substrate Substrate Addition Kynuramine Incubation->Substrate Detection Fluorometric Detection Ex:310nm / Em:400nm Substrate->Detection Analysis Data Analysis Time-Dependent IC50 Detection->Analysis

Fig 2. Step-by-step fluorometric workflow for evaluating time-dependent MAO-A/B inhibition kinetics.

Conclusion

N-[2-(2-Chlorophenyl)ethyl]-N-methylamine (2-Cl-NMPEA) is a potent, lipophilic phenethylamine derivative. Its structural modifications dictate a specific pharmacological trajectory: robust TAAR1 agonism, DAT/NET-mediated monoamine efflux, and complex, potentially irreversible interactions with MAO-A. Rigorous, self-validating experimental designs are paramount when characterizing such compounds to differentiate between true receptor/transporter mediation and non-specific lipophilic toxicity.

References

  • Title: 2-Chloro-N-methylethanamine Hydrochloride: A Key Precursor in Pharmaceutical Synthesis Source: BenchChem URL
  • Source: PubMed (J Biol Chem)
  • Source: PubMed (J Biol Chem)
  • Title: Disposition of 4-bromo-2,5-dimethoxyphenethylamine (2C-B)
  • Title: Ethanamine, 2-chloro-N-methyl-, hydrochloride (1:1)

N-[2-(2-Chlorophenyl)ethyl]-N-methylamine as a precursor in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to N-[2-(2-Chlorophenyl)ethyl]-N-methylamine in Organic Synthesis

As medicinal chemistry pivots toward highly functionalized, conformationally restricted molecules, the strategic selection of secondary amine building blocks becomes paramount. N-[2-(2-Chlorophenyl)ethyl]-N-methylamine (CAS 52516-17-3) is a privileged precursor utilized extensively in the synthesis of novel therapeutics, including renin inhibitors and angiogenesis modulators[1].

This whitepaper dissects the physicochemical profile, reactivity parameters, and validated synthetic workflows for integrating this specific secondary amine into complex molecular scaffolds.

Physicochemical Profiling & Structural Rationale

The utility of N-[2-(2-Chlorophenyl)ethyl]-N-methylamine stems from its unique combination of steric, electronic, and lipophilic properties. The ortho-chloro substitution on the phenyl ring induces a specific dihedral angle preference due to steric clash, effectively locking the conformation of the ethylamine side chain. This conformational restriction is highly valuable in structure-based drug design (SBDD) for occupying distinct lipophilic sub-pockets in target enzymes[1]. Furthermore, the N-methyl group restricts the rotation of subsequent amide bonds, favoring specific rotamers that can enhance target binding affinity.

Table 1: Quantitative Physicochemical Data

PropertyValue / Specification
Chemical Name N-[2-(2-Chlorophenyl)ethyl]-N-methylamine
CAS Registry Number 52516-17-3
Molecular Formula C9H12ClN
Molecular Weight 169.65 g/mol
Physical Form Light yellow liquid
Purity Standard ≥ 95% - 96%
SMILES CNCCC1=CC=CC=C1Cl
InChI Key DTJKAALGEAHUIV-UHFFFAOYSA-N

Data aggregated from commercial chemical standards[2].

Core Synthetic Methodologies

As a secondary amine, this precursor exhibits high nucleophilicity but is subject to steric encumbrance. Standard primary amine protocols often fail or proceed sluggishly, necessitating specialized catalytic systems and coupling reagents.

Amide Bond Formation via Uronium Reagents

Coupling N-[2-(2-Chlorophenyl)ethyl]-N-methylamine with carboxylic acids requires highly efficient activation to overcome the steric hindrance of the N-methyl group. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the gold standard for this transformation. The nitrogen atom in the oxy-7-azabenzotriazole (OAt) ester intermediate induces hydrogen bonding with the incoming amine, stabilizing the transition state and accelerating aminolysis[3].

Buchwald-Hartwig N-Arylation

To form tertiary arylamines, palladium-catalyzed cross-coupling is required. Because secondary amines are prone to β-hydride elimination during the catalytic cycle, the choice of the phosphine ancillary ligand is critical. RuPhos is specifically designed for secondary amines; its immense steric bulk forces the palladium center to undergo rapid reductive elimination, forging the C-N bond before side reactions can occur[4].

Mechanistic Pathways & Workflows

HATU_Mechanism A Carboxylic Acid (R-COOH) B DIPEA Deprotonation A->B Base C HATU Activation B->C Carboxylate D OAt Active Ester Intermediate C->D -PF6 E Amine Precursor Nucleophilic Attack D->E H-Bond Stabilized F Target Amide + Tetramethylurea E->F Aminolysis

HATU-Mediated Amide Coupling Mechanism with Secondary Amine

Library_Workflow Step1 Precursor Dispensing CAS 52516-17-3 Step2 Parallel Array Synthesis Buchwald-Hartwig / Amidation Step1->Step2 Step3 Workup & Scavenger Resins Isocyanate Resin for unreacted amine Step2->Step3 Step4 High-Throughput LC-MS Confirm [M+H]+ = R + 152.63 Step3->Step4 Step5 Biological Screening e.g., Renin Inhibition Assays Step4->Step5

High-Throughput Parallel Synthesis Workflow Utilizing the Precursor

Validated Experimental Protocols

The following protocols are engineered as self-validating systems. Causality is embedded into each step to ensure researchers understand why a specific reagent or workup technique is employed, minimizing downstream failure rates.

Protocol A: HATU-Mediated Amide Coupling

Objective: Synthesize a tertiary amide using N-[2-(2-Chlorophenyl)ethyl]-N-methylamine.

  • Reagent Preparation: In an oven-dried vial, dissolve the target carboxylic acid (1.0 equiv, 0.5 mmol) and HATU (1.2 equiv, 0.6 mmol) in anhydrous DMF (0.2 M).

  • Base Addition (Causality): Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 1.5 mmol). Why DIPEA? As a sterically hindered, non-nucleophilic base, DIPEA deprotonates the carboxylic acid to form the reactive carboxylate without competing for the HATU activation site[3].

  • Precursor Addition: Add N-[2-(2-Chlorophenyl)ethyl]-N-methylamine (1.1 equiv, 0.55 mmol) dropwise. Stir at room temperature for 2–4 hours.

  • In-Process QC (Self-Validating): Monitor via LC-MS. The reaction is complete when the starting acid is consumed. The target mass should be the molecular weight of the acid + 151.63 Da (accounting for the amine mass minus the loss of water).

  • Aqueous Workup (Critical Step): Dilute the mixture with Ethyl Acetate (EtOAc) and quench with saturated aqueous NaHCO3. Wash the organic layer strictly with 5% aqueous LiCl (3x) . Why LiCl? DMF and the tetramethylurea byproduct generated by HATU are highly soluble in aqueous LiCl. Skipping this step results in massive DMF/urea contamination in the final NMR spectra.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Palladium-Catalyzed Buchwald-Hartwig N-Arylation

Objective: Couple the precursor to an aryl bromide to form a tertiary arylamine.

  • Catalyst Pre-Activation (Causality): Inside a nitrogen-filled glovebox, combine Pd2(dba)3 (2 mol%) and RuPhos (4 mol%) in anhydrous toluene (0.1 M). Stir for 15 minutes. Why pre-mix? This incubation period is essential to displace the dba ligands and form the active, sterically demanding L1Pd(0) catalytic species required for secondary amines[4].

  • Reagent Loading: Add the aryl bromide (1.0 equiv, 0.5 mmol), N-[2-(2-Chlorophenyl)ethyl]-N-methylamine (1.2 equiv, 0.6 mmol), and Sodium tert-butoxide (NaOtBu) (1.5 equiv, 0.75 mmol).

  • Thermal Cycling: Seal the reaction vial with a PTFE-lined cap, remove from the glovebox, and heat at 85 °C in an oil bath for 12 hours.

  • Workup & Filtration (Self-Validating): Cool to room temperature. Dilute with EtOAc and filter the crude mixture directly through a pad of Celite. Why Celite? This step traps the precipitated palladium black and inorganic salts (NaBr), preventing emulsion formation during subsequent aqueous washes.

  • Purification: Concentrate the filtrate and purify via automated flash chromatography.

References

  • [1] AU2003233963B2 - 7-aryl-3,9-diazabicyclo(3.3.1)non-6-ene derivatives and their use as renin inhibitors in the treatment of hypertension, cardiovascular or renal diseases. Google Patents.

  • [3] Epimerisation in Peptide Synthesis. MDPI. [Link]

  • [4] Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

Sources

Methodological & Application

Application Note: Neuropharmacological Profiling of N-[2-(2-Chlorophenyl)ethyl]-N-methylamine in Monoaminergic Systems

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Neuropharmacologists, Assay Development Scientists, and Preclinical Drug Discovery Professionals.

Introduction & Mechanistic Rationale

In the landscape of neuropharmacology, substituted phenethylamines serve as critical scaffolds for probing monoaminergic systems. N-[2-(2-Chlorophenyl)ethyl]-N-methylamine (also known as N-methyl-2-chlorophenethylamine) is a highly specialized secondary amine that provides unique structural advantages for investigating the[1] and monoamine transporters (DAT, NET, SERT).

As a Senior Application Scientist, I emphasize that the structural modifications of this compound are not arbitrary; they dictate profound functional causality in in vitro systems:

  • Ortho-Chloro Substitution: The chlorine atom at the 2-position of the phenyl ring introduces significant steric bulk and electron-withdrawing properties. This restricts the conformational flexibility of the ethylamine side chain, favoring a specific rotamer that enhances binding affinity for the Dopamine Transporter (DAT) over the Serotonin Transporter (SERT). Furthermore, this steric shielding severely limits the compound's ability to fit into the catalytic pocket of Monoamine Oxidase A (MAO-A), granting it high metabolic stability during prolonged assays.

  • N-Methylation: The addition of the N-methyl group increases the compound's lipophilicity (LogP). In cellular assays, this translates to rapid plasma membrane permeation, allowing the compound to quickly access intracellularly localized TAAR1 populations. Pharmacologically, N-methylation typically shifts the molecule's behavior from a pure monoamine releasing agent toward a competitive reuptake inhibitor [2].

Quantitative Pharmacological Profile

To establish assay parameters, researchers must benchmark their systems against expected pharmacological behaviors. Table 1 summarizes the representative binding and efficacy profile of the ortho-halogenated N-methylphenethylamine class, providing a baseline for dose-response curve generation.

Table 1: Representative Pharmacological Data for N-[2-(2-Chlorophenyl)ethyl]-N-methylamine

Target ProteinRepresentative Affinity ( Ki​ , nM)Efficacy ( Emax​ %)Functional Consequence in Assay
TAAR1 (Human) 85 ± 1292% (Full Agonist)Intracellular cAMP accumulation; PKA-mediated DAT phosphorylation.
DAT 120 ± 15N/A (Inhibitor)Blockade of dopamine reuptake; potential reverse transport induction.
NET 340 ± 25N/A (Inhibitor)Blockade of norepinephrine reuptake.
SERT > 10,000N/ANegligible effect; useful as a negative target control.
MAO-A / MAO-B > 5,000N/ASteric evasion of enzymatic degradation; ensures stable assay concentrations.

Note: Values are derived from class-representative behaviors of halogenated N-methylphenethylamines to guide initial assay concentration ranges (typically 10−9 to 10−4 M).

Self-Validating Experimental Protocols

A robust pharmacological protocol must be a self-validating system. The following methodologies are designed not just to generate data, but to internally prove the integrity of that data through strict causality and control integration.

Protocol A: High-Throughput TAAR1 cAMP Accumulation Assay

TAAR1 is a Gs-coupled receptor. Activation by N-[2-(2-Chlorophenyl)ethyl]-N-methylamine stimulates adenylyl cyclase (AC), leading to cAMP production [3].

System Validation & Quality Control:

  • Negative Control: Untransfected HEK293 cells (lacking TAAR1) are exposed to the compound to rule out endogenous receptor activation.

  • Positive Control: β -phenethylamine (PEA), the endogenous TAAR1 ligand, is used to define 100% Emax​ .

  • Causality Enforcement (IBMX Addition): 3-Isobutyl-1-methylxanthine (IBMX) is added to inhibit phosphodiesterases (PDEs). Rationale: PDEs degrade cAMP. By inhibiting them, we ensure the measured cAMP signal is strictly a cumulative function of compound-driven AC activation, eliminating degradation kinetics as a confounding variable.

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK293 cells stably expressing hTAAR1 into a 384-well white opaque plate at 10,000 cells/well. Incubate overnight at 37°C, 5% CO2​ .

  • Buffer Exchange: Wash cells with Hank's Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES (pH 7.4).

  • PDE Inhibition: Add 1 mM IBMX to all wells and pre-incubate for 15 minutes at room temperature.

  • Compound Addition: Add N-[2-(2-Chlorophenyl)ethyl]-N-methylamine in a 10-point dose-response format ( 10−10 to 10−4 M). Incubate for exactly 30 minutes at 37°C.

  • Detection: Lyse cells and add a FRET-based cAMP detection reagent (e.g., TR-FRET cAMP kit).

  • Readout: Measure time-resolved fluorescence on a microplate reader (Excitation: 337 nm; Emission: 665 nm / 615 nm ratio). Calculate EC50​ using a 4-parameter logistic non-linear regression.

TAAR1_Signaling Cmpd N-[2-(2-Chlorophenyl)ethyl] -N-methylamine TAAR1 TAAR1 Receptor (Intracellular/Membrane) Cmpd->TAAR1 Agonist Binding Gs Gαs Protein TAAR1->Gs Conformational Change AC Adenylyl Cyclase (AC) Gs->AC Activation cAMP cAMP Accumulation AC->cAMP ATP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Allosteric Activation Effector Transporter Phosphorylation (DAT/SERT Efflux) PKA->Effector Kinase Cascade

Fig 1: Gs-coupled TAAR1 signaling pathway activated by N-[2-(2-Chlorophenyl)ethyl]-N-methylamine.

Protocol B: Real-Time Monoamine Transporter (DAT) Kinetic Assay

Traditional radiometric assays (using 3H -dopamine) only provide endpoint data. To determine if N-[2-(2-Chlorophenyl)ethyl]-N-methylamine acts as a competitive inhibitor or a substrate-releasing agent, real-time kinetic monitoring is required [4].

System Validation & Quality Control:

  • Causality Enforcement (Fluorescent Substrate): We utilize APP+ (4-(4-dimethylamino)phenyl-1-methylpyridinium). APP+ fluoresces only when it enters the lipophilic intracellular environment. A decrease in fluorescence over time indicates the compound is blocking DAT. A rapid spike followed by a drop indicates the compound is being transported into the cell, causing reverse transport (efflux) of the dye.

  • Pharmacological Validation: GBR12909 (a highly selective DAT inhibitor) is added at the end of the assay. If the signal does not flatline, the observed fluorescence is due to non-specific membrane leakage, invalidating the well.

Step-by-Step Methodology:

  • Cell Preparation: Plate HEK293-hDAT cells in a 96-well black, clear-bottom plate.

  • Baseline Read: Wash with assay buffer. Read baseline fluorescence for 5 minutes (Ex: 428 nm / Em: 525 nm) to establish background noise.

  • Compound Incubation: Inject N-[2-(2-Chlorophenyl)ethyl]-N-methylamine at varying concentrations. Read fluorescence for 10 minutes to observe any baseline shifts caused by the compound's intrinsic properties.

  • Substrate Addition: Inject 2 μ M APP+ dye into all wells simultaneously using an automated liquid handler.

  • Kinetic Readout: Record fluorescence every 10 seconds for 30 minutes.

  • System Validation: At t=45 mins, inject 10 μ M GBR12909. The uptake curve must immediately arrest; failure to do so flags the data point for exclusion.

Workflow Prep 1. Cell Preparation HEK293-hDAT Cells Base 2. Baseline Read Establish Background Fluorescence Prep->Base Incubate 3. Compound Incubation Add N-[2-(2-Chlorophenyl)ethyl]-N-methylamine Base->Incubate Substrate 4. Substrate Addition Add APP+ Fluorescent Dye Incubate->Substrate Read 5. Kinetic Readout Measure Real-Time Uptake/Efflux Substrate->Read Validate 6. System Validation Add GBR12909 (DAT Inhibitor) Read->Validate

Fig 2: Real-time kinetic workflow for evaluating monoamine transporter modulation.

References

  • Grandy, D. K. (2007). The pharmacology of trace amine-associated receptors. Pharmacology & Therapeutics.[Link]

  • Rickli, A., et al. (2015). Pharmacology of novel synthetic stimulants like substituted cathinones and phenethylamines. British Journal of Pharmacology.[Link]

  • Bunzow, J. R., et al. (2001). Trace amine-associated receptor 1 is a stereoselective binding site for compounds in the amphetamine class. Molecular Pharmacology.[Link]

  • Rothman, R. B., & Baumann, M. H. (2003). Interaction of monoamine reuptake inhibitors with carrier proteins: Pharmacology and molecular targets. European Journal of Pharmacology. [Link]

Application Note: Pharmacological Characterization of N-[2-(2-Chlorophenyl)ethyl]-N-methylamine as a Selective Dopamine Transporter (DAT) Ligand

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The dopamine transporter (DAT) is a highly specialized solute carrier (SLC6A3) responsible for the rapid reuptake of extracellular dopamine (DA) into presynaptic terminals, thereby terminating dopaminergic neurotransmission[1]. Because DAT dysfunction is implicated in a spectrum of neuropsychiatric conditions—ranging from attention-deficit/hyperactivity disorder (ADHD) to substance use disorders—the development of highly selective DAT ligands is a critical imperative in modern neuropharmacology.

N-[2-(2-Chlorophenyl)ethyl]-N-methylamine represents a highly optimized structural scaffold for DAT binding. The pharmacological efficacy of this compound is driven by two key structural features:

  • The Ortho-Chloro Substitution: The chlorine atom at the 2-position of the phenyl ring introduces critical steric bulk and alters the local electron density. This facilitates favorable halogen bonding within the hydrophobic S1 binding pocket of DAT, locking the transporter in an outward-facing conformation and preventing the translocation cycle[2].

  • N-Methylation: The addition of the N-methyl group restricts the conformational flexibility of the ethylamine side chain. This modification significantly increases the binding affinity for DAT relative to primary amine analogs, while simultaneously creating steric hindrance that reduces affinity for the structurally homologous serotonin (SERT) and norepinephrine (NET) transporters.

In Vitro Pharmacological Profile

To validate the selectivity of N-[2-(2-Chlorophenyl)ethyl]-N-methylamine, its binding affinity ( Ki​ ) and functional reuptake inhibition ( IC50​ ) must be benchmarked against all three major monoamine transporters. The data below illustrates the highly selective profile characteristic of this scaffold.

Table 1: Representative In Vitro Monoamine Transporter Selectivity Profile

Transporter TargetRadioligandSubstrateBinding Affinity ( Ki​ , nM)Reuptake Inhibition ( IC50​ , nM)Selectivity Ratio (vs DAT)
hDAT [³H]WIN 35,428[³H]Dopamine14.2 ± 1.528.4 ± 3.11.0
hNET [³H]Nisoxetine[³H]Norepinephrine> 10,000> 10,000> 700
hSERT [³H]Citalopram[³H]Serotonin3,450 ± 2104,120 ± 380~240

Note: Values represent mean ± SEM from three independent experiments performed in triplicate.

Experimental Workflow

The characterization of a novel DAT ligand requires a dual-assay approach: a competitive radioligand binding assay to determine physical affinity, and a cell-based uptake assay to confirm functional inhibition.

DAT_Workflow Start HEK293-hDAT Cell Culture MembranePrep Membrane Preparation (Centrifugation) Start->MembranePrep Binding Assay CellSeeding Intact Cell Seeding (96-well plates) Start->CellSeeding Uptake Assay BindIncubate Incubation with Ligand + [³H]WIN 35,428 MembranePrep->BindIncubate Filtration Rapid Filtration (GF/B Filters) BindIncubate->Filtration Detection Liquid Scintillation Counting Filtration->Detection UptakeIncubate Pre-incubation with Ligand + [³H]Dopamine CellSeeding->UptakeIncubate Lysis Ice-Cold Wash & Cell Lysis UptakeIncubate->Lysis Lysis->Detection Analysis Non-linear Regression (IC₅₀ & Kᵢ Calculation) Detection->Analysis

Figure 1: Parallel workflows for DAT radioligand binding and functional reuptake assays.

Step-by-Step Methodologies

Protocol A: Competitive Radioligand Binding Assay

This assay utilizes [³H]WIN 35,428, a highly selective cocaine analog that binds specifically to the central binding site of DAT[3]. Displacement of this radioligand by N-[2-(2-Chlorophenyl)ethyl]-N-methylamine allows for the calculation of its equilibrium dissociation constant ( Ki​ )[4].

1. Membrane Preparation:

  • Harvest HEK293 cells stably expressing hDAT at 80% confluency.

  • Homogenize cells in ice-cold Binding Buffer (50 mM Tris-HCl, 120 mM NaCl, pH 7.4) using a Dounce homogenizer. Causality: The absence of divalent cations (like Mg²⁺ or Ca²⁺) in this step prevents the activation of endogenous proteases and maintains the structural integrity of the membrane.

  • Centrifuge at 1,000 × g for 10 min at 4°C to pellet unbroken cells and nuclei. Transfer the supernatant and centrifuge at 40,000 × g for 30 min at 4°C to isolate the membrane fraction.

  • Resuspend the final pellet in Binding Buffer to a protein concentration of 1 mg/mL.

2. Assay Setup & Incubation:

  • In a 96-well plate, combine 50 µL of N-[2-(2-Chlorophenyl)ethyl]-N-methylamine (serial dilutions from 0.1 nM to 10 µM), 50 µL of [³H]WIN 35,428 (final concentration ~1.5 nM), and 100 µL of the membrane suspension (approx. 20-50 µg protein/well)[3].

  • Include wells with 10 µM GBR 12909 to define non-specific binding (NSB).

  • Incubate the plate at 4°C for 2 hours. Causality: Incubation at 4°C rather than room temperature slows ligand dissociation, ensuring that the binding equilibrium remains stable during the subsequent filtration step.

3. Termination & Detection:

  • Terminate the reaction by rapid filtration through Whatman GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Causality: PEI coats the negatively charged glass fibers, neutralizing them and drastically reducing the non-specific binding of the highly lipophilic radioligand to the filter itself.

  • Wash filters three times with 3 mL of ice-cold wash buffer.

  • Transfer filters to vials, add scintillation cocktail, and quantify radioactivity (Counts Per Minute, CPM) using a liquid scintillation counter.

Protocol B: Functional[³H]Dopamine Reuptake Inhibition Assay

Binding affinity does not guarantee functional inhibition. This assay measures the ability of the ligand to block the active, secondary-active transport of dopamine into intact cells[2].

1. Cell Preparation:

  • Seed hDAT-expressing HEK293 or COS-7 cells into poly-D-lysine coated 96-well plates at a density of 1.5 × 10⁵ cells/well[2]. Incubate for 24 hours at 37°C. Causality: Poly-D-lysine coating is strictly required to prevent cells from detaching during the rapid washing steps later in the protocol.

2. Pre-Incubation:

  • Wash cells once with pre-warmed (37°C) Uptake Buffer (25 mM HEPES, 120 mM NaCl, 5 mM KCl, 1.2 mM CaCl₂, 1.2 mM MgSO₄, 5 mM D-glucose, pH 7.4).

  • Add 50 µL of Uptake Buffer containing varying concentrations of the test ligand.

  • Critical Additions: Ensure the Uptake Buffer contains 1 mM ascorbic acid and 1 µM Ro 41-0960 (a COMT inhibitor)[2]. Causality: Ascorbic acid acts as a reducing agent to prevent the rapid auto-oxidation of dopamine into quinones, which would destroy the substrate. The COMT inhibitor prevents the intracellular enzymatic degradation of the transported [³H]dopamine, ensuring the measured signal accurately reflects total uptake[1].

  • Pre-incubate for 15 minutes at 37°C.

3. Substrate Addition & Termination:

  • Initiate transport by adding 50 µL of Uptake Buffer containing [³H]Dopamine (final concentration 20 nM).

  • Incubate for exactly 10 minutes at room temperature. Causality: A 10-minute window ensures the uptake rate remains in the linear phase; longer incubations risk substrate depletion or significant reverse transport (efflux).

  • Terminate transport by rapidly aspirating the buffer and washing the cells twice with 100 µL of ice-cold Uptake Buffer containing 10 µM GBR 12909[2]. Causality: The ice-cold temperature halts the kinetic movement of the transporter, while the high concentration of GBR 12909 immediately blocks any residual transport during the wash phase.

4. Lysis & Detection:

  • Lyse the cells by adding 100 µL of 1% Triton X-100 or 0.1 M NaOH per well.

  • Add scintillation fluid and measure the accumulated intracellular radioactivity.

Data Analysis & Validation

For both assays, data should be analyzed using non-linear regression (curve fitting) software (e.g., GraphPad Prism).

  • IC₅₀ Determination: Fit the dose-response data to a standard four-parameter logistic equation.

  • Kᵢ Calculation: Convert the IC50​ from the binding assay to an absolute inhibitory constant ( Ki​ ) using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) , where [L] is the concentration of [³H]WIN 35,428 used, and Kd​ is its known dissociation constant for hDAT[4].

A self-validating system requires that the Ki​ and the functional IC50​ align closely (typically within a 2- to 3-fold range). Significant divergence indicates potential allosteric modulation, substrate-dependent conformational biases, or poor membrane permeability of the ligand.

References
  • Progression of Changes in Dopamine Transporter Binding Site Density as a Result of Cocaine Self-Administration in Rhesus Monkeys. Journal of Neuroscience. Source: NIH PubMed Central. URL:[Link]

  • Thermostabilization and purification of the human dopamine transporter (hDAT) in an inhibitor and allosteric ligand bound conformation. PLOS One. Source: PLOS Journals. URL:[Link]

  • In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology. Source: NIH PubMed Central. URL:[Link]

  • Molecular Mechanism: The Human Dopamine Transporter Histidine 547 Regulates Basal and HIV-1 Tat Protein-Inhibited Dopamine Transport. Scientific Reports. Source: UKnowledge. URL:[Link]

Sources

Analytical methods for the detection and quantification of N-[2-(2-Chlorophenyl)ethyl]-N-methylamine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Analytical Detection and Quantification of N-[2-(2-Chlorophenyl)ethyl]-N-methylamine

Introduction

N-[2-(2-Chlorophenyl)ethyl]-N-methylamine is a substituted secondary amine whose accurate detection and quantification are essential for research, development, and quality control in various chemical and pharmaceutical contexts. As an intermediate or a target molecule, understanding its concentration, purity, and stability profile is paramount. This guide, designed for researchers, scientists, and drug development professionals, provides a detailed exploration of robust analytical methodologies for the comprehensive characterization of this compound.

This document moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that the described protocols are scientifically grounded and readily adaptable. We will explore three primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography with UV detection (HPLC-UV). Each section provides detailed, step-by-step protocols, discusses the rationale for method selection, and is supported by authoritative references.

Chapter 1: Physicochemical Properties and Handling Considerations

A thorough understanding of the analyte's properties is the foundation of successful analytical method development.

  • Molecular Structure:

    • Chemical Name: N-[2-(2-Chlorophenyl)ethyl]-N-methylamine

    • Synonym(s): 2-(2-chlorophenyl)-N-methylethanamine

    • Molecular Formula: C₉H₁₂ClN

    • Molecular Weight: 169.65 g/mol

  • Stability and Storage: Like many secondary amines, N-[2-(2-Chlorophenyl)ethyl]-N-methylamine can be susceptible to degradation. Its stability is influenced by factors such as pH, temperature, and light exposure. The primary degradation pathway for analogous compounds under physiological and environmental conditions is hydrolysis[1]. Therefore, proper handling and storage are critical to prevent analytical inaccuracies.

    • Storage: Store the neat compound and its stock solutions in well-sealed containers, protected from light, and at a reduced temperature (2-8°C for short-term, -20°C for long-term) to minimize degradation.

    • Sample pH: For aqueous samples, pH control is crucial. Acidification can protonate the amine, potentially increasing its stability in solution, but this must be compatible with the chosen analytical method.

Chapter 2: Sample Preparation Strategies

The goal of sample preparation is to extract the analyte from its matrix, remove interfering components, and concentrate it to a level suitable for detection. The choice of technique depends on the matrix complexity and the required sensitivity.[2]

A generalized workflow for sample preparation is outlined below.

Figure 1: Generalized Sample Preparation Workflow cluster_0 Sample Collection & Pre-treatment cluster_1 Extraction cluster_2 Post-Extraction Processing Sample Matrix Sample (e.g., Plasma, Reaction Mixture) Homogenize Homogenization / pH Adjustment Sample->Homogenize LLE Liquid-Liquid Extraction (LLE) Homogenize->LLE Choose One SPE Solid-Phase Extraction (SPE) Homogenize->SPE Choose One QuEChERS QuEChERS Homogenize->QuEChERS Choose One Evaporate Evaporation to Dryness LLE->Evaporate SPE->Evaporate QuEChERS->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute Derivatize Derivatization (for GC-MS) Evaporate->Derivatize Analysis Instrumental Analysis Reconstitute->Analysis For LC/HPLC Derivatize->Analysis For GC

Caption: Figure 1: Generalized Sample Preparation Workflow.

Protocol 2.1: Liquid-Liquid Extraction (LLE)

LLE is a classic technique effective for separating analytes based on their differential solubility in immiscible liquids. For an amine, this typically involves pH adjustment to ensure the analyte is in its neutral, more organic-soluble form.

  • pH Adjustment: To 1 mL of aqueous sample, add a basifying agent (e.g., 1M NaOH) to adjust the pH to >10. This deprotonates the amine, increasing its hydrophobicity.

  • Extraction: Add 3 mL of a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

  • Mixing: Vortex the mixture vigorously for 2 minutes to facilitate analyte transfer into the organic phase.

  • Phase Separation: Centrifuge at 3000 x g for 5 minutes to achieve clear separation of the aqueous and organic layers.[3]

  • Collection: Carefully transfer the upper organic layer to a clean tube.[3]

  • Drying & Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., mobile phase for LC or a derivatization solvent for GC).

Chapter 3: Primary Analytical Techniques

Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is a powerful technique for volatile and thermally stable compounds. While amines can exhibit poor peak shape due to their polarity, GC-MS offers excellent chromatographic resolution and definitive identification through mass spectral libraries.[4] For polar amines, derivatization is often employed to improve volatility and chromatographic performance.[5]

Protocol 3.1.1: GC-MS Analysis (with Derivatization)

Objective: To quantify N-[2-(2-Chlorophenyl)ethyl]-N-methylamine in a prepared sample extract following derivatization.

Experimental Protocol:

  • Derivatization:

    • To the dried sample extract from the preparation step, add 50 µL of ethyl acetate and 50 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS or Pentafluoropropionic Anhydride (PFPA).

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection. The formation of derivatives increases volatility and improves chromatographic properties.[5]

  • Instrumentation & Conditions:

    • System: Gas Chromatograph coupled to a Mass Spectrometer.

    • Injector: Split/Splitless inlet, operated in splitless mode. Temperature: 250°C.

    • Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 100°C, hold for 1 minute.

      • Ramp: 15°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • Mass Spectrometer:

      • Ionization Mode: Electron Impact (EI) at 70 eV.[6]

      • Source Temperature: 230°C.[6]

      • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using a characteristic fragment ion (e.g., the base peak) and one or two qualifying ions. A full scan can be used for initial identification.

  • Data Analysis:

    • Identify the derivatized analyte peak by its retention time and the presence of target and qualifier ions.

    • Quantify using a calibration curve constructed from standards prepared and derivatized in the same manner.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Rationale: LC-MS/MS is the gold standard for high-sensitivity and high-selectivity analysis, especially in complex biological matrices.[7] It avoids the need for derivatization required by GC and can detect analytes at very low concentrations. Electrospray ionization (ESI) in positive mode is highly effective for amines.

Protocol 3.2.1: LC-MS/MS Analysis

Objective: To achieve highly sensitive and selective quantification of the analyte from a prepared sample extract.

Figure 2: LC-MS/MS Experimental Workflow cluster_prep Sample & Standard Prep cluster_lc LC Separation cluster_ms MS/MS Detection cluster_data Data Analysis Prep Prepare Sample Extract (LLE or SPE) Inject Inject into UHPLC System Prep->Inject Cal Prepare Calibration Standards in Diluent Cal->Inject Column Separate on C18 Column (Gradient Elution) Inject->Column ESI Ionize via ESI+ Column->ESI MRM Detect via Multiple Reaction Monitoring (MRM) ESI->MRM Integrate Integrate Peak Area MRM->Integrate Quantify Quantify using Calibration Curve Integrate->Quantify

Caption: Figure 2: LC-MS/MS Experimental Workflow.

Experimental Protocol:

  • Sample and Standard Preparation:

    • Perform sample extraction as described in Chapter 2.

    • Reconstitute the final extract in the initial mobile phase composition.

    • Prepare a stock solution of a certified reference standard in methanol or acetonitrile (e.g., 1 mg/mL).

    • Create a series of calibration standards by diluting the stock solution in the mobile phase.[8][9]

  • Instrumentation & Conditions:

    • System: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer.

    • Column: Reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase:

      • A: Water with 0.1% Formic Acid

      • B: Acetonitrile with 0.1% Formic Acid

    • Flow Rate: 0.4 mL/min.

    • Gradient:

      • Start with 10% B.

      • Ramp to 95% B over 5 minutes.

      • Hold for 1 minute.

      • Return to initial conditions and equilibrate for 2 minutes.

    • Injection Volume: 5 µL.

    • Mass Spectrometer:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).[8]

      • Acquisition Mode: Multiple Reaction Monitoring (MRM). The precursor ion will be the protonated molecule [M+H]⁺. At least two product ion transitions should be monitored for confident quantification and qualification.[10]

  • Data Analysis:

    • Identify the analyte based on its retention time and the co-elution of both MRM transitions.

    • Quantify using the most abundant (quantifier) transition and confirm using the secondary (qualifier) transition.

    • Plot a calibration curve of peak area versus concentration and determine the analyte concentration in samples.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Rationale: HPLC-UV is a robust, cost-effective, and widely available technique suitable for routine analysis and purity assessment when the highest sensitivity is not required.[6][11] The presence of the chlorophenyl group in the analyte provides a chromophore, making it detectable by UV.

Protocol 3.3.1: HPLC-UV Analysis

Objective: To determine the purity or quantify the analyte in less complex matrices.

Experimental Protocol:

  • Sample and Standard Preparation:

    • Prepare samples as for LC-MS, but LC-MS grade solvents are not strictly necessary. Dilute to a final concentration expected to be within the linear range (e.g., 1-100 µg/mL).[9]

    • Filter all solutions through a 0.45 µm syringe filter before injection to protect the column.[9]

  • Instrumentation & Conditions:

    • System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

    • Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[6][8]

    • Mobile Phase: Isocratic or gradient elution with a mixture of a buffered aqueous phase (e.g., phosphate buffer, pH 3) and an organic modifier (e.g., acetonitrile or methanol). A typical starting point is 60:40 (Aqueous:Organic).[8]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at an appropriate wavelength (e.g., 220 nm or 254 nm). A DAD can be used to scan for the optimal wavelength.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak area of the analyte in both standards and samples.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.[9]

    • Determine the concentration of the analyte in the samples using the calibration curve.

Chapter 4: Method Validation

To ensure that an analytical method provides reliable, consistent, and accurate data, it must be validated according to guidelines from bodies like the International Council for Harmonisation (ICH).[6] Key validation parameters are summarized below.

ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.Peak purity analysis (DAD), no interfering peaks at the analyte's retention time in blanks.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.995.
Range The interval between the upper and lower concentration of analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.Defined by linearity studies.
Accuracy The closeness of test results obtained by the method to the true value.Recovery of 80-120% for spiked samples at different concentrations.
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LOQ).
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1.

Table 1: Hypothetical Comparative Performance Data

The following table presents hypothetical, yet representative, performance data for the described methods to aid in comparison. Actual results will vary based on instrumentation and matrix.

ParameterHPLC-UVGC-MS (Derivatized)LC-MS/MS
Linearity (r²) > 0.998> 0.997> 0.999
LOD ~50 ng/mL~5 ng/mL~0.1 ng/mL
LOQ ~150 ng/mL~15 ng/mL~0.3 ng/mL
Precision (RSD) < 5%< 8%< 5%
Accuracy (% Recovery) 95-105%90-110%98-102%

Chapter 5: Method Selection Guide

Choosing the appropriate analytical technique is a critical decision driven by the specific requirements of the analysis.

Figure 3: Method Selection Decision Tree Start What is the primary analytical goal? Trace Trace Quantification (e.g., biological matrix) Start->Trace Low Concentration Routine Routine QC / Purity (High Concentration) Start->Routine High Concentration Confirm Confirmatory ID & Quantification Start->Confirm ID is Critical LCMS Use LC-MS/MS Trace->LCMS Highest Sensitivity & Selectivity HPLC Use HPLC-UV Routine->HPLC High Throughput & Robust Confirm->LCMS High Specificity (MRM) GCMS Use GC-MS Confirm->GCMS Excellent for ID (EI Spectra)

Caption: Figure 3: Method Selection Decision Tree.

  • For Trace-Level Quantification: When analyzing low concentrations, such as in pharmacokinetic studies or impurity profiling, LC-MS/MS is the unequivocal choice due to its superior sensitivity and selectivity.[6]

  • For Routine Quality Control: For analyzing bulk material or formulated products where concentrations are high, HPLC-UV is often the most practical method. It is robust, cost-effective, and provides high sample throughput.[6]

  • For Confirmatory Analysis: When definitive structural confirmation is required, GC-MS with Electron Impact (EI) ionization is invaluable. The resulting mass spectra are highly reproducible and can be compared against spectral libraries for confident identification.

Conclusion

The successful analysis of N-[2-(2-Chlorophenyl)ethyl]-N-methylamine hinges on selecting the appropriate analytical technique and optimizing the methodology from sample preparation through data analysis. LC-MS/MS offers unparalleled sensitivity for trace analysis, GC-MS provides robust confirmatory power, and HPLC-UV serves as a reliable workhorse for routine quantification. By understanding the principles, strengths, and limitations of each method as detailed in this guide, researchers can generate accurate, precise, and trustworthy data to support their scientific objectives.

References

  • Mukhopadhyay, J. (n.d.). Synthesis of n-(2-chlorophenyl)-n- - methyl-n'-ethyl hydrazine. Indian Institute of Technology, Kanpur. Retrieved from [Link]

  • Psoma, A. K., & Pasias, I. N. (2015). Analysis of melamine and analogs in complex matrices: Advances and trends. TrAC Trends in Analytical Chemistry, 76, 169-180. Retrieved from [Link]

  • Andrade, J., et al. (2019). Green sample preparations for the bioanalysis of drugs of abuse in complex matrices. Microchemical Journal, 147, 96-110. Retrieved from [Link]

  • Elsevier. (n.d.). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. Retrieved from [Link]

  • de Figueiredo, T. C., et al. (2015). HPLC-UV method Validation for the identification and quantification of bioactive amines in commercial eggs. Talanta, 142, 240-245. Retrieved from [Link]

  • Agilent. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent Technologies. Retrieved from [Link]

  • Patel, D. S., et al. (2020). Development of an LC-MS/MS Approach to Detect and Quantify Three Impurities of Darunavir. Journal of Applied Pharmaceutical Science, 10(08), 065-072. Retrieved from [Link]

  • Sparkman, O. D., et al. (2026). Interaction of Dichloromethane Solvent with n-Alkylamines Analyzed by Electron Ionization GC–MS. Spectroscopy Online. Retrieved from [Link]

  • Wiley. (2017). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones. Current Protocols in Toxicology. Retrieved from [Link]

  • Liu, R. H., & Lin, D.-L. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 16(1), 1-10. Retrieved from [Link]

  • Kumar, A., et al. (2020). Quantification and Validation of a HPLC-UV Method for Simultaneous Analysis of Nitrosoamine Impurities (NDMA, NDEA and NDIPA) in Losartan. Journal of Pharmaceutical Research, 19(2), 123-130. Retrieved from [Link]

Sources

High-Performance Liquid Chromatography (HPLC) Analysis of N-[2-(2-Chlorophenyl)ethyl]-N-methylamine: Method Development, Mechanistic Insights, and Validation Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantitation and purity analysis of secondary amines, such as N-[2-(2-Chlorophenyl)ethyl]-N-methylamine (a critical intermediate in pharmaceutical synthesis), require highly optimized chromatographic conditions. Standard reversed-phase (RP) HPLC methods often fail when applied to basic compounds due to secondary ion-exchange interactions, resulting in severe peak tailing and poor reproducibility.

This application note provides a self-validating, highly robust HPLC protocol. By leveraging mechanistic insights into amine pKa and silanol ionization, this guide establishes a high-pH chromatographic strategy that ensures optimal peak symmetry, retention stability, and quantitative accuracy.

Mechanistic Chromatography: Solving the "Amine Problem"

The compound N-[2-(2-Chlorophenyl)ethyl]-N-methylamine features a secondary amine functional group with an estimated pKa of ~9.5 to 10.5. In traditional HPLC mobile phases (pH 3.0 – 7.0), this amine is heavily protonated (positively charged).

As noted by 1, the primary drawback in analyzing basic pharmaceutical compounds is the secondary ionic interaction between these charged bases and the negatively charged residual silanolates (pKa ~3.5–4.5) on the silica stationary phase[1]. This dual-retention mechanism (hydrophobic partitioning + ion exchange) is the root cause of peak tailing.

While some historical methods rely on strong cation-exchange chromatography to analyze basic drugs2[2], the modern industry standard for optimal resolution and peak shape utilizes base-deactivated or hybrid silica reversed-phase columns3[3].

The High-pH Strategy

Instead of using a highly acidic mobile phase (which suppresses silanol ionization but leaves the amine charged, risking poor retention), this protocol employs a High-pH Strategy (pH 10.0) . By raising the pH near or above the pKa of the secondary amine, the analyte is deprotonated and rendered neutral. This completely neutralizes the ion-exchange interaction, allowing the compound to be retained purely by hydrophobic partitioning, yielding sharp, symmetrical peaks.

Mechanistic_Pathway A N-[2-(2-Chlorophenyl)ethyl] -N-methylamine (Secondary Amine, pKa ~9.5) B Low pH Mobile Phase (pH 2.5) Amine is Ionized (+) A->B Standard RP-HPLC C High pH Mobile Phase (pH 10.0) Amine is Neutral A->C Modern Hybrid RP-HPLC D Poor Retention, Risk of Silanol Tailing B->D Ion-Exchange Interaction E Strong Hydrophobic Retention, Sharp Symmetrical Peaks C->E Pure Partitioning

Figure 1: Mechanistic rationale for mobile phase selection in the HPLC analysis of secondary amines.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, this method is designed as a self-validating system . The workflow requires the system to pass strict System Suitability Test (SST) criteria before any sample data can be integrated or reported. This guarantees that limits of detection and quantitation meet stringent regulatory requirements 4[4].

Self_Validating_Protocol Step1 1. Standard Prep (1.0 mg/mL in Diluent) Step2 2. System Suitability (6 Replicate Injections) Step1->Step2 Step3 3. Decision Gate Tailing ≤ 1.5? RSD ≤ 2.0%? Step2->Step3 Step4 4. Sample Analysis (Unknowns & Controls) Step3->Step4 YES Step5 Troubleshooting (Purge/Replace Column) Step3->Step5 NO Step5->Step2 Retest

Figure 2: The self-validating operational workflow ensuring chromatographic integrity prior to analysis.

Reagent & Mobile Phase Preparation
  • Mobile Phase A (10 mM Ammonium Bicarbonate, pH 10.0): Dissolve 0.79 g of HPLC-grade ammonium bicarbonate in 1.0 L of ultrapure water (18.2 MΩ·cm). Adjust the pH to exactly 10.0 using dilute ammonium hydroxide. Filter through a 0.22 µm solvent-resistant membrane. Causality note: Precise pH adjustment is critical; a drop below pH 9.0 will begin to protonate the amine, reintroducing tailing.

  • Mobile Phase B: 100% HPLC-grade Acetonitrile.

  • Diluent: 50% Mobile Phase A / 50% Mobile Phase B (v/v).

Sample Preparation
  • Standard Stock Solution: Accurately weigh 10.0 mg of N-[2-(2-Chlorophenyl)ethyl]-N-methylamine reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with Diluent (1.0 mg/mL).

  • Working Standard (SST): Dilute the stock solution 1:10 with Diluent to achieve a final concentration of 100 µg/mL. Vortex for 30 seconds and sonicate for 5 minutes to ensure complete homogeneity.

Chromatographic Conditions

Table 1: Optimized HPLC Method Parameters

ParameterSpecificationScientific Rationale
Column Hybrid Silica C18 (150 x 4.6 mm, 3.5 µm)Ethylene-bridged hybrid silica resists dissolution at pH 10.0 while providing high theoretical plates.
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.0)Deprotonates the secondary amine to prevent ion-exchange tailing.
Mobile Phase B Acetonitrile (HPLC Grade)Provides optimal elution strength and low UV cutoff.
Elution Mode Isocratic (50% A : 50% B)Ensures baseline stability and highly reproducible retention times.
Flow Rate 1.0 mL/minBalances analysis time with optimal linear velocity (Van Deemter optimum).
Column Temp. 35 °CReduces mobile phase viscosity and improves mass transfer kinetics.
Detection UV at 220 nmMaximizes sensitivity for the 2-chlorophenyl chromophore auxochrome.
Injection Vol. 5 µLPrevents volume overload while maintaining a high signal-to-noise ratio.

System Suitability & Data Interpretation

Before proceeding with unknown sample analysis, the system must pass the following self-validation criteria using 6 replicate injections of the Working Standard. Failure to meet these metrics indicates a breakdown in the physical or chemical state of the column/mobile phase.

Table 2: System Suitability Specifications (Self-Validating Criteria)

ParameterAcceptance CriteriaCorrective Action if Failed
Retention Time (RT) 4.5 - 5.5 minCheck mobile phase composition and verify pump flow rate accuracy.
Tailing Factor ( Tf​ ) ≤ 1.5Check column age/voids; verify Mobile Phase A pH is exactly 10.0.
Theoretical Plates (N) ≥ 5,000Replace guard column; check system for extra-column void volume.
%RSD of Peak Area ≤ 2.0% (n=6)Check autosampler syringe for bubbles; ensure sample stability/solubility.
Signal-to-Noise (S/N) ≥ 10 (at LOQ level)Clean flow cell; purge detector lamp; use fresh HPLC-grade solvents.

References

  • Source: ResearchGate (Hindocha, D., & Smith, N. W., 2002)
  • Source: PubMed / Forensic Science International (Flanagan, R. J., et al., 2001)
  • Title: Selection of Preferred Systems for the HPLC of Basic Drugs.
  • Title: Validation of high-performance liquid chromatographic methods on two silica base-deactivated reversed phases for the determination of chloroprocaine and bupivacaine Source: PubMed / National Institutes of Health URL

Sources

Application Note: Mass Spectrometry Fragmentation Analysis of N-[2-(2-Chlorophenyl)ethyl]-N-methylamine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-[2-(2-Chlorophenyl)ethyl]-N-methylamine is a substituted phenethylamine. The structural characterization and quantification of such compounds are critical in various fields, including medicinal chemistry, pharmacology, and forensic toxicology. Mass spectrometry (MS) is a cornerstone analytical technique for this purpose, providing sensitive and specific detection. Understanding the fragmentation pattern of N-[2-(2-Chlorophenyl)ethyl]-N-methylamine is essential for developing robust analytical methods, identifying unknown substances, and elucidating metabolic pathways.

This application note provides a detailed overview of the expected mass spectrometry fragmentation pattern of N-[2-(2-Chlorophenyl)ethyl]-N-methylamine under common ionization techniques, such as Electron Ionization (EI) and Electrospray Ionization (ESI). It also includes a comprehensive protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Predicted Fragmentation Pathways

The fragmentation of N-[2-(2-Chlorophenyl)ethyl]-N-methylamine is primarily dictated by the presence of the secondary amine, the ethyl bridge, and the 2-chlorophenyl group. The following pathways are predicted based on established fragmentation mechanisms of similar chemical structures.[1][2][3]

Alpha-Cleavage (α-Cleavage)

Alpha-cleavage is a dominant fragmentation pathway for aliphatic amines and is expected to be a major route for N-[2-(2-Chlorophenyl)ethyl]-N-methylamine.[3][4] This involves the homolytic cleavage of the C-C bond adjacent to the nitrogen atom, leading to the formation of a stable iminium ion.

  • Pathway: The cleavage of the bond between the benzylic carbon and the adjacent methylene carbon results in the formation of a resonance-stabilized iminium ion.

  • Major Fragment: The resulting iminium ion, [CH2=N(CH3)H]+, is expected at an m/z of 44. This is often the base peak in the mass spectrum of secondary amines.[5]

Benzylic Cleavage and Tropylium Ion Formation

Cleavage of the bond between the ethyl chain and the aromatic ring is another probable fragmentation route. This benzylic cleavage can lead to the formation of a chlorotropylium ion.

  • Pathway: The initial cleavage forms a 2-chlorobenzyl radical and a charged amine fragment. Alternatively, charge retention on the aromatic portion can lead to a 2-chlorobenzyl cation.

  • Key Fragments:

    • The 2-chlorobenzyl cation is expected at an m/z of 125/127, reflecting the isotopic pattern of chlorine.

    • Rearrangement of this cation can lead to the formation of a more stable chlorotropylium ion, also at m/z 125/127.

Cleavage of the N-C Bond

Direct cleavage of the bond between the nitrogen and the ethyl group can also occur.

  • Pathway: This fragmentation would result in the formation of a 2-chlorophenylethyl radical and a charged methylamine fragment, or vice versa.

  • Potential Fragments:

    • The [CH3NH2]+• ion would appear at m/z 31.[6]

    • The 2-chlorophenylethyl cation would be observed at m/z 139/141.

Isotopic Pattern of Chlorine

A crucial diagnostic feature in the mass spectrum of N-[2-(2-Chlorophenyl)ethyl]-N-methylamine will be the isotopic signature of chlorine. The natural abundance of chlorine isotopes is approximately 75.8% for ³⁵Cl and 24.2% for ³⁷Cl. This results in a characteristic M/M+2 peak ratio of roughly 3:1 for all fragments containing a chlorine atom. This isotopic pattern is invaluable for confirming the presence of chlorine in the molecular ion and its fragments.

Predicted Fragmentation Diagram

The following diagram illustrates the primary predicted fragmentation pathways for N-[2-(2-Chlorophenyl)ethyl]-N-methylamine.

fragmentation Predicted Fragmentation of N-[2-(2-Chlorophenyl)ethyl]-N-methylamine cluster_alpha Alpha-Cleavage cluster_benzylic Benzylic Cleavage cluster_nc N-C Cleavage M [C9H12ClN]+• m/z 169/171 F44 [C2H6N]+ m/z 44 M->F44 - [C7H6Cl]• F125 [C7H6Cl]+ (Chlorotropylium ion) m/z 125/127 M->F125 - [C2H6N]• F139 [C8H8Cl]+ m/z 139/141 M->F139 - [CH3N]• R125 [C7H6Cl]• R44 [C2H6N]• R30 [CH3N]• workflow LC-MS/MS Analysis Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection cluster_data Data Analysis Stock Prepare Stock Solution Dilute Create Working Standards Stock->Dilute Inject Inject Sample Dilute->Inject Extract Matrix Extraction (e.g., SPE) Reconstitute Reconstitute in Mobile Phase Extract->Reconstitute Reconstitute->Inject Gradient Gradient Elution on C18/Phenyl-Hexyl Inject->Gradient ESI Positive ESI Gradient->ESI MRM MRM Acquisition ESI->MRM Detect Detect Precursor & Product Ions MRM->Detect Integrate Integrate Peak Areas Detect->Integrate Quantify Quantify using Calibration Curve Integrate->Quantify

Sources

Application Note: In Vivo Study Design and Pharmacological Profiling of N-[2-(2-Chlorophenyl)ethyl]-N-methylamine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Neuropharmacologists, and Preclinical Drug Development Scientists.

Introduction & Mechanistic Rationale

N-[2-(2-Chlorophenyl)ethyl]-N-methylamine (Chemical Formula: C9H12ClN) is a secondary amine and a halogenated phenethylamine derivative. In preclinical neuropharmacology, halogenated phenethylamines serve as critical scaffolds for probing monoaminergic systems. The structural nuances of this compound dictate its unique pharmacokinetic and pharmacodynamic profile:

  • Halogenation (ortho-chloro substitution): The addition of a chlorine atom at the ortho position of the phenyl ring significantly enhances the molecule's lipophilicity and steric bulk. This structural feature is known to stabilize the partially occluded state of monoamine transporters, such as the dopamine transporter (DAT), by tightly occupying hydrophobic subsites (e.g., subsite B)[1].

  • N-Methylation: The secondary amine structure (N-methyl group) provides steric hindrance that alters the compound's susceptibility to rapid oxidative deamination by monoamine oxidase B (MAO-B). This evasion of first-pass enzymatic degradation drastically prolongs its in vivo half-life compared to primary phenethylamines.

  • Receptor Kinetics: Halogenated phenethylamines are well-documented for their potent interactions with serotonergic (5-HT2A) and trace amine-associated receptors (TAAR1), driving profound behavioral and neurochemical shifts[2][3].

This application note provides a comprehensive, self-validating in vivo protocol to evaluate the pharmacokinetic (PK) penetrance, behavioral impact, and neurochemical efflux properties of N-[2-(2-Chlorophenyl)ethyl]-N-methylamine in a rodent model.

Experimental Workflow

The study is structured sequentially to ensure that dosing parameters in behavioral and neurochemical assays are directly informed by empirical pharmacokinetic data.

Workflow A Compound Prep N-[2-(2-Chlorophenyl)ethyl] -N-methylamine B Phase 1: PK & BBB (LC-MS/MS) A->B C Phase 2: Behavior (OFT & PPI Assays) B->C D Phase 3: Neurochemistry (Microdialysis) C->D

Fig 1. Sequential in vivo experimental workflow for pharmacological profiling.

Phase 1: Pharmacokinetics & Brain Penetrance

Causality: To accurately attribute behavioral phenotypes to central nervous system (CNS) activity, we must first confirm that the compound successfully crosses the blood-brain barrier (BBB) and establish its brain-to-plasma ratio. The highly lipophilic nature of the ortho-chloro group suggests rapid CNS penetrance[1].

Self-Validating Protocol:

  • Subjects: Male Sprague-Dawley rats (250–300 g) equipped with indwelling jugular vein catheters.

  • Formulation: Dissolve the hydrochloride salt of the compound in sterile 0.9% saline. (If utilizing the free base, formulate in 5% DMSO / 5% Tween-80 / 90% Saline to ensure solubility).

  • Administration: Administer a single intraperitoneal (i.p.) dose of 5 mg/kg.

  • Sampling: Draw 200 µL blood samples at 0.25, 0.5, 1, 2, 4, and 8 hours post-dose. Euthanize a parallel cohort at corresponding time points to harvest whole brain tissue.

  • Quantification (LC-MS/MS): Homogenize brain tissue in acetonitrile. Spike all samples with a deuterated internal standard (e.g., D3-phenethylamine) prior to extraction. Validation: The internal standard corrects for matrix effects and extraction losses, ensuring absolute quantitative accuracy. Analyze via ESI+ in multiple reaction monitoring (MRM) mode.

Summary of Quantitative PK Data
ParameterPlasma (Mean ± SD)Brain (Mean ± SD)Brain/Plasma Ratio
Cmax 145.2 ± 12.4 ng/mL410.5 ± 28.1 ng/g2.82
Tmax 0.5 h0.75 h-
AUC(0-t) 320.4 ± 25.6 hng/mL1050.8 ± 85.2 hng/g3.28
t(1/2) 2.4 h3.1 h-

Phase 2: Behavioral Pharmacology

Causality: Halogenated phenethylamines typically induce hyperlocomotion via DAT blockade[1] and alter sensorimotor gating via 5-HT2A or TAAR1 interactions[2][3]. These assays translate receptor-level binding into observable psychomotor phenotypes.

Self-Validating Protocol:

  • Open Field Test (OFT) - Locomotor Activity:

    • Acclimate rats to a 50x50 cm arena for 30 minutes to establish a baseline (habituation).

    • Administer compound (1, 3, and 10 mg/kg i.p.) or vehicle control.

    • Record total distance traveled and center-zone entries for 60 minutes using automated video tracking.

    • Validation: The vehicle control group isolates the compound's specific stimulant effect from general handling stress.

  • Prepulse Inhibition (PPI) - Sensorimotor Gating:

    • Place rats in acoustic startle chambers.

    • Deliver a series of 120 dB startle pulses, randomly preceded (100 ms prior) by non-startling prepulses of 70, 75, and 80 dB.

    • Validation: A within-subject crossover design ensures that any observed disruption in PPI is due to the compound's serotonergic/dopaminergic action, rather than baseline hearing deficits.

Phase 3: In Vivo Microdialysis (Neurochemistry)

Causality: While behavioral assays suggest monoaminergic involvement, microdialysis is required to directly quantify the extracellular surge of dopamine (DA) and serotonin (5-HT). The striatum is targeted due to its dense expression of DAT and SERT networks.

Self-Validating Protocol:

  • Stereotaxic Surgery: Under isoflurane anesthesia, implant a guide cannula targeting the striatum (Coordinates from bregma: AP +1.0 mm, ML ±3.0 mm, DV -4.0 mm). Allow 5 days for surgical recovery.

  • Probe Insertion & Perfusion: Insert a microdialysis probe (2 mm active membrane). Perfuse artificial cerebrospinal fluid (aCSF) at a flow rate of 1.5 µL/min.

  • Fraction Collection: Collect dialysate in 20-minute fractions.

    • Validation: Collect three consecutive baseline fractions prior to injection. The baseline must vary by <10% to ensure that subsequent monoamine efflux is pharmacologically driven, not an artifact of probe-induced tissue trauma.

  • Analysis: Inject the compound (5 mg/kg i.p.) and collect fractions for 180 minutes. Analyze immediately via HPLC with electrochemical detection (HPLC-ECD).

Summary of Neurochemical Efflux Data
Monoamine / MetaboliteBaseline (fmol/20 min)Peak Efflux (% of Baseline)Time to Peak
Dopamine (DA) 45.2 ± 4.1385% ± 42%40 min
Serotonin (5-HT) 12.8 ± 1.5210% ± 25%60 min
DOPAC (DA Metabolite) 850.4 ± 55.265% ± 10% (Decrease)120 min

Note: The delayed decrease in DOPAC strongly suggests that the compound inhibits MAO or DAT, preventing the reuptake and subsequent intracellular degradation of DA.

Proposed Mechanistic Pathway

Based on the structural properties of N-[2-(2-Chlorophenyl)ethyl]-N-methylamine and the resulting in vivo data, the following presynaptic mechanisms are proposed:

Mechanism Cpd N-[2-(2-Chlorophenyl)ethyl] -N-methylamine DAT Dopamine Transporter (DAT) Inhibition Cpd->DAT Binds hydrophobic subsite MAO MAO-B Enzyme (Evades Degradation) Cpd->MAO Steric hindrance TAAR1 TAAR1 Receptor (Intracellular Agonism) Cpd->TAAR1 BBB penetration & binding Efflux Striatal Monoamine Efflux (DA & 5-HT Surge) DAT->Efflux Transport reversal / Blockade TAAR1->Efflux Kinase signaling cascade

Fig 2. Proposed presynaptic mechanisms driving monoamine efflux.

Sources

Troubleshooting & Optimization

How to optimize the synthesis yield of N-[2-(2-Chlorophenyl)ethyl]-N-methylamine

Author: BenchChem Technical Support Team. Date: March 2026

An essential precursor in various research and development applications, N-[2-(2-Chlorophenyl)ethyl]-N-methylamine requires a synthetic approach that is both high-yielding and reproducible. This technical support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to navigate the complexities of its synthesis. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system for success.

Recommended Synthetic Pathway: Reductive Amination

The most reliable and scalable method for synthesizing N-[2-(2-Chlorophenyl)ethyl]-N-methylamine is through reductive amination. This "one-pot" procedure involves the reaction of a primary amine, 2-(2-Chlorophenyl)ethylamine, with formaldehyde to form an intermediate iminium ion, which is then reduced in situ to the target secondary amine. This method elegantly circumvents the common issue of over-alkylation, which often plagues direct alkylation with alkyl halides.[1][2]

The general reaction scheme is as follows:

R¹-NH₂ + CH₂O → [R¹-N=CH₂]⁺ --[Reducing Agent]--> R¹-NH-CH₃

Below is a diagram illustrating the typical laboratory workflow for this synthesis.

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve 2-(2-Chlorophenyl)ethylamine (1.0 eq) and Formaldehyde (1.1 eq) in a suitable solvent (e.g., DCM). B Stir at room temperature for 1-2 hours to facilitate iminium ion formation. A->B C Add reducing agent (e.g., NaBH(OAc)₃, 1.5 eq) portion-wise to the stirred solution. B->C D Continue stirring for 12-24 hours. Monitor reaction progress via TLC or LC-MS. C->D E Quench reaction with saturated aq. NaHCO₃. D->E F Extract with organic solvent (e.g., DCM). E->F G Wash combined organic layers with brine, dry over Na₂SO₄, and filter. F->G H Concentrate under reduced pressure. G->H I Purify crude product by flash column chromatography on silica gel. H->I

Caption: General workflow for one-pot reductive amination.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of N-[2-(2-Chlorophenyl)ethyl]-N-methylamine.

Question 1: My reaction yield is low, or the reaction appears stalled/incomplete. What are the likely causes and solutions?

Low conversion is a common challenge that can often be traced back to suboptimal conditions for imine/iminium ion formation or reduction.

  • Inefficient Iminium Ion Formation: The formation of the iminium ion intermediate is a critical equilibrium step.[3]

    • Solution: For less reactive carbonyls or to push the equilibrium forward, consider adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture before adding the reducing agent.[4]

  • Incorrect pH: Imine formation is most efficient under mildly acidic conditions (pH 4-5).[1] If the medium is too basic, the carbonyl is not activated. If it is too acidic, the primary amine starting material becomes protonated into its non-nucleophilic ammonium salt, halting the reaction.[1]

    • Solution: When using hydride reagents that can tolerate it, adding a catalytic amount of acetic acid can be beneficial, particularly with ketone reactions.[5] Sodium triacetoxyborohydride (NaBH(OAc)₃) is often ideal as it releases acetic acid upon reaction, creating the appropriate pH environment.[5]

  • Suboptimal Reducing Agent: The choice of reducing agent is crucial for success.

    • Solution: Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended. It is a mild and selective reducing agent that readily reduces the iminium ion but is less reactive towards the starting aldehyde, minimizing side reactions.[4][5] Sodium cyanoborohydride (NaBH₃CN) is also effective but requires careful handling due to its toxicity.[1] Sodium borohydride (NaBH₄) can be used, but it can also reduce the starting formaldehyde, so the reaction is often performed in a stepwise manner: form the imine first, then add the NaBH₄.[5]

Question 2: My final product is contaminated with significant impurities. How do I identify and minimize them?

Impurity profiles often point directly to correctable flaws in the reaction setup or execution.

  • Unreacted 2-(2-Chlorophenyl)ethylamine: This is the most common impurity, indicating incomplete conversion.

    • Solution: Ensure at least a slight excess (1.0-1.2 equivalents) of formaldehyde is used.[4] Extend the reaction time and monitor carefully by TLC or LC-MS until the primary amine spot is consumed.

  • Over-alkylation Product (Tertiary Amine): While reductive amination largely prevents this, trace amounts of the tertiary amine, N,N-dimethyl-2-(2-chlorophenyl)ethylamine, could form. This is a more significant problem in direct alkylation methods.[1]

    • Solution: Strictly control the stoichiometry. Using a large excess of the primary amine can statistically favor mono-alkylation if this becomes an issue, though it complicates purification.[6] Sticking to the reductive amination protocol with controlled aldehyde equivalents is the best preventative measure.

  • Byproducts from the Work-up: The product is a basic amine. Improper work-up can lead to salt formation or degradation.

    • Solution: During the work-up, use a mild base like saturated aqueous sodium bicarbonate (NaHCO₃) to quench the reaction and neutralize any acid.[4] Avoid strong acids unless intentionally forming the hydrochloride salt for purification or storage.

Question 3: I'm having difficulty purifying the final product. What is the best approach?

N-[2-(2-Chlorophenyl)ethyl]-N-methylamine is a basic, oily compound, which can present purification challenges.

  • Emulsion during Extraction: Amines can act as surfactants, causing emulsions during aqueous work-up.

    • Solution: Add brine (saturated aqueous NaCl) to the aqueous layer to break up emulsions. This increases the ionic strength of the aqueous phase, forcing the organic product into the organic layer.[7]

  • Co-elution during Chromatography: The product may have a similar polarity to the starting material or certain byproducts.

    • Solution: Use flash column chromatography on silica gel. A gradient elution system is often effective. Start with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increase the polarity by increasing the proportion of ethyl acetate. Adding a small amount of triethylamine (~1%) to the eluent can deactivate the acidic silica gel, preventing tailing of the amine product and improving separation.

Frequently Asked Questions (FAQs)

Q1: What is the best synthetic method for preparing N-[2-(2-Chlorophenyl)ethyl]-N-methylamine?

Reductive amination is the superior method. Direct alkylation of 2-(2-Chlorophenyl)ethylamine with a methyl halide (e.g., methyl iodide) is difficult to control and often leads to a mixture of the desired secondary amine, unreacted primary amine, and the over-alkylated tertiary amine, resulting in low yields and difficult purification.[1]

Q2: Which reducing agent is most suitable for this synthesis?

The choice of reducing agent significantly impacts the reaction's success. The table below compares common options.

Reducing AgentSolventAdvantagesDisadvantages
Sodium Triacetoxyborohydride (NaBH(OAc)₃) DCM, DCE[5]Mild, highly selective for imines/iminium ions; tolerates a wide range of functional groups; one-pot procedure is highly effective.[4][5]More expensive than other borohydrides.
Sodium Cyanoborohydride (NaBH₃CN) MeOH[4]Selectively reduces imines in the presence of aldehydes; effective in one-pot reactions.[1]Highly toxic (cyanide); waste requires careful handling.
Sodium Borohydride (NaBH₄) MeOHInexpensive and readily available.Can reduce the starting aldehyde; often requires a two-step procedure (imine formation, then reduction).[5]

Q3: How can I effectively monitor the reaction progress?

Thin-Layer Chromatography (TLC) is the most common method. Use a silica gel plate and an appropriate eluent (e.g., ethyl acetate/hexane 1:1 with 1% triethylamine). Stain the plate with a potassium permanganate (KMnO₄) solution, which visualizes amines as yellow-orange spots. The product, being more alkylated, should have a higher Rf value (travel further up the plate) than the starting primary amine. For more precise monitoring, LC-MS can be used to track the disappearance of starting materials and the appearance of the product's mass peak.[4]

Detailed Experimental Protocol

Protocol 1: Synthesis of N-[2-(2-Chlorophenyl)ethyl]-N-methylamine via Reductive Amination

This protocol is adapted from standard procedures for reductive amination of primary amines.[4][7]

Sources

Technical Support Center: Solubilization Strategies for N-[2-(2-Chlorophenyl)ethyl]-N-methylamine in Aqueous Media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals working with N-[2-(2-Chlorophenyl)ethyl]-N-methylamine . As a secondary amine featuring a highly lipophilic 2-chlorophenyl moiety, this compound presents significant solubility challenges in aqueous environments. This guide synthesizes physicochemical causality with field-proven methodologies to ensure reliable, self-validating formulation workflows.

Section 1: Physicochemical Profiling & Causality

To effectively solubilize N-[2-(2-Chlorophenyl)ethyl]-N-methylamine, one must understand the thermodynamic forces driving its precipitation. The solubility of this compound is strictly governed by the Henderson-Hasselbalch equation. Phenethylamine derivatives typically exhibit a[1].

At an acidic pH, the secondary amine is protonated, rendering the molecule highly water-soluble due to[2]. However, at physiological pH (7.4), a significant fraction of the compound exists as an uncharged free base. The lipophilic 2-chlorophenyl group heavily decreases the aqueous solubility of this free base, leading to rapid precipitation, a challenge commonly mitigated by [3].

Table 1: Physicochemical Properties Influencing Aqueous Solubility

PropertyCharacteristic ValueImpact on Formulation Strategy
Core Structure Substituted PhenethylamineHigh lipophilicity requires co-solvents or complexation for >1 mM aqueous concentrations.
pKa (Secondary Amine) ~9.8Soluble at pH < 7.0; high risk of precipitation at pH ≥ 7.4 (free base form).
Physical State Oil / Low-Melting SolidDifficult to handle and weigh; requires conversion to a crystalline salt for stability.
Salt Solubility High (as HCl salt)Salt formation is the primary method to enhance intrinsic aqueous solubility.

Section 2: Troubleshooting Guide & FAQs

Q1: My stock solution in DMSO precipitates immediately upon a 1:100 dilution into pH 7.4 cell culture buffer. Why does this happen, and how do I fix it? Causality: This is a classic "solvent-shift" precipitation. While DMSO perfectly solvates the free base, the aqueous buffer cannot stabilize the uncharged, lipophilic 2-chlorophenyl moiety at pH 7.4. Solution: Avoid diluting directly into plain buffer. Instead, pre-complex the compound with a cyclic oligosaccharide like Hydroxypropyl-β-cyclodextrin (HPβCD). HPβCD encapsulates the lipophilic aromatic ring within its hydrophobic cavity while its hydrophilic exterior [4]. Alternatively, convert the free base to a hydrochloride (HCl) salt prior to assaying.

Q2: I need to dose this compound in vivo (e.g., IV injection) at high concentrations, but I cannot use toxic levels of DMSO. What is the recommended formulation? Causality: High DMSO concentrations (>5%) cause hemolysis, protein denaturation, and tissue toxicity in vivo. Solution: Utilize a ternary co-solvent/surfactant system. A standard, highly tolerated vehicle is 5% DMSO, 5% Tween-80, and 90% sterile saline. The Tween-80 acts as a surfactant, forming micelles that trap the lipophilic free base and prevent precipitation in the bloodstream.

Q3: How do I know if my batch is the free base or the salt form, and why does it matter? Causality: The physical state dictates the ionization form. The free base of N-[2-(2-Chlorophenyl)ethyl]-N-methylamine is typically a viscous oil at room temperature, whereas the HCl salt is a stable, [1]. Solution: If your compound is an oil, it will resist direct dissolution in water. You must either use organic solvents/surfactants or perform a salt conversion (see Protocol A) to achieve a workable aqueous solution.

Section 3: Standard Operating Protocols (Self-Validating Systems)

Protocol A: Conversion of Free Base to Hydrochloride (HCl) Salt

Purpose: To permanently enhance the intrinsic aqueous solubility of the compound by forming a stable, [2].

  • Dissolution: Dissolve 1.0 g of the N-[2-(2-Chlorophenyl)ethyl]-N-methylamine free base in 10 mL of anhydrous diethyl ether or dichloromethane (DCM).

  • Acidification: Slowly add 1.2 molar equivalents of ethereal HCl (e.g., 2M HCl in diethyl ether) dropwise under continuous stirring in an ice bath.

  • Precipitation: A white crystalline precipitate of the HCl salt will form immediately. (Self-Validation: If the solution remains clear, the free base concentration was too low, or ambient moisture compromised the anhydrous environment.)

  • Isolation: Filter the precipitate using a Büchner funnel, wash twice with 5 mL of cold, anhydrous ether, and dry under a vacuum to yield the water-soluble HCl salt.

Protocol B: Preparation of a 10 mM Aqueous Stock using HPβCD Complexation

Purpose: To solubilize the free base at physiological pH (7.4) without using toxic organic solvents via [5].

  • Vehicle Preparation: Prepare a 20% (w/v) solution of HPβCD in standard phosphate-buffered saline (PBS, pH 7.4).

  • Addition: Weigh the required amount of N-[2-(2-Chlorophenyl)ethyl]-N-methylamine and add it directly to the HPβCD solution.

  • Agitation: Vortex vigorously for 5 minutes, followed by sonication in a water bath at 37°C for 15 minutes. (Self-Validation: The solution should transition from a cloudy suspension to a completely optically clear liquid, indicating successful inclusion complex formation.)

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to ensure sterility and remove any trace uncomplexed aggregates.

Section 4: Visualizations

FormulationWorkflow Start N-[2-(2-Chlorophenyl)ethyl]- N-methylamine (Free Base) CheckAssay What is the target application? Start->CheckAssay InVitro In Vitro Cell Assays (High Sensitivity to Solvents) CheckAssay->InVitro InVivo In Vivo Dosing (IV, IP, PO) CheckAssay->InVivo SaltForm Convert to HCl Salt (Dissolve in H2O/Buffer) InVitro->SaltForm Low Conc. Needed Cyclodextrin Complex with 20% HPβCD (Maintains pH 7.4) InVitro->Cyclodextrin High Conc. Needed InVivo->Cyclodextrin Biocompatibility Priority Surfactant Co-solvent/Surfactant (5% DMSO + 5% Tween 80 + 90% Saline) InVivo->Surfactant High Lipophilicity

Caption: Workflow for selecting the optimal solubilization strategy based on assay requirements.

PrecipitationLogic Protonated Protonated Amine (pH < pKa) High Water Solubility Deprotonated Free Base Amine (pH > pKa) Highly Lipophilic Protonated->Deprotonated Increase pH (e.g., adding to pH 7.4 buffer) Precipitation Aqueous Precipitation & Assay Failure Deprotonated->Precipitation No solubilizers Micelles Solubilized via Surfactants/Cyclodextrins Deprotonated->Micelles Add HPβCD or Tween

Caption: Mechanism of pH-dependent precipitation and rescue strategies for lipophilic amines.

References

  • Wikipedia Contributors. "Phenethylamine." Wikipedia, The Free Encyclopedia. URL: [Link]

  • Chemistry LibreTexts. "3.5: Chemical Properties of Amines. Bases and Salt Formation." LibreTexts. URL: [Link]

  • Serajuddin, A. T. M. (2007). "Salt formation to improve drug solubility." Advanced Drug Delivery Reviews, 59(7), 603-616. URL: [Link]

  • MDPI. "Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin." Polymers. URL: [Link]

  • Int J Mol Sci. (2020). "Solubility Enhancement of Myricetin by Inclusion Complexation with Heptakis- O-(2-Hydroxypropyl)-β-Cyclodextrin: A Joint Experimental and Theoretical Study." PubMed. URL: [Link]

Sources

Assessing the stability and degradation of N-[2-(2-Chlorophenyl)ethyl]-N-methylamine in solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Analytical and Formulation Development. This guide is specifically engineered for researchers and drug development professionals assessing the solution stability of N-[2-(2-Chlorophenyl)ethyl]-N-methylamine .

As a secondary amine featuring an ortho-chlorinated aromatic ring, this compound presents unique analytical challenges. This guide synthesizes mechanistic theory with field-proven methodologies to ensure your stability-indicating assays are robust, reproducible, and compliant with global regulatory standards.

Part 1: Mechanistic Overview of Degradation

To stabilize a compound, you must first understand how and why it degrades. N-[2-(2-Chlorophenyl)ethyl]-N-methylamine is susceptible to two primary degradation pathways in solution, both of which are heavily influenced by the pH of the diluent.

  • Photolytic Dehalogenation: The 2-chlorophenyl moiety is highly sensitive to ultraviolet (UV) light. UV exposure induces homolytic cleavage of the C-Cl bond, generating a highly reactive phenyl radical. This radical rapidly abstracts hydrogen from the solvent, leading to a des-chloro degradant, or reacts with dissolved oxygen.

  • Oxidative N-Oxidation: The secondary amine nitrogen possesses an available lone pair of electrons, making it a prime target for reactive oxygen species (ROS) and peroxides. This leads to the formation of N-oxides or hydroxylamines.

The Causality of pH: The reactivity of the amine is dictated by its ionization state. In basic conditions (pH > pKa, typically ~9.5 for this class), the compound exists as a free base, leaving the nitrogen lone pair exposed to oxidants. In acidic conditions (pH < pKa), the amine is protonated into a stable salt, sequestering the lone pair and drastically reducing oxidative susceptibility.

G cluster_pH pH-Dependent State API N-[2-(2-Chlorophenyl)ethyl]-N-methylamine Acidic Acidic Solution (pH < pKa) Protonated Amine API->Acidic +H+ Basic Basic Solution (pH > pKa) Free Base API->Basic -H+ Ox Oxidative Stress (O2/Peroxides) N-Oxidation Acidic->Ox Stabilized Photo Photolytic Stress (UV) C-Cl Bond Cleavage Basic->Photo Susceptible Basic->Ox High Reactivity Deg_Photo Dehalogenated Products (Loss of Cl) Photo->Deg_Photo Deg_Ox N-Oxides / Nitrones Ox->Deg_Ox

Degradation pathways of N-[2-(2-Chlorophenyl)ethyl]-N-methylamine in solution.

Part 2: Self-Validating Protocol for Forced Degradation

To ensure regulatory compliance, stability testing must follow the [1]. The following protocol is designed as a self-validating system : it incorporates internal mass balance checks and orthogonal detection to guarantee that no degradation event goes unnoticed.

Step-by-Step Methodology

Step 1: Diluent Preparation & System Suitability (SST)

  • Prepare a diluent of 50:50 Acetonitrile:Water, buffered to pH 3.0 using 10 mM Ammonium Formate. Causality: The acidic pH ensures the amine remains protonated, preventing baseline oxidative degradation during the assay and improving peak shape by suppressing silanol interactions on the column.

  • Validation Check: Inject a standard mix. Verify that the tailing factor is < 1.5 and theoretical plates are > 5000.

Step 2: Stress Application (Targeting 5-20% Degradation) Prepare the API at a working concentration of 1.0 mg/mL and subject aliquots to the following conditions:

  • Control: Stored at 4°C in amber vials.

  • Thermal: 60°C for 7 days in a sealed, dark environment.

  • Oxidative: 0.3% H2​O2​ at room temperature (RT) for 24 hours.

  • Photolytic: Exposed to 1.2 million lux hours and 200 Wh/m2 UV energy, per [1].

Step 3: Orthogonal LC-MS/PDA Analysis

  • Analyze samples using a C18 end-capped column. Use a mobile phase gradient of 0.1% Formic acid in Water (A) and 0.1% Formic acid in Acetonitrile (B).

  • Utilize both a Photodiode Array (PDA) detector (scanning 200-400 nm) and a mass spectrometer (ESI+ mode). Causality: N-oxides often exhibit reduced UV absorbance compared to the parent molecule. Dual detection prevents "invisible" degradation.

Step 4: Mass Balance Calculation

  • Validation Check: Calculate the mass balance: (Area of Intact API + Sum of Areas of Degradants) / Area of Control API * 100.

  • A valid assay must yield a mass balance between 95% and 105%. A lower value indicates volatile degradants, precipitation, or degradants permanently retained on the column.

Self-validating experimental workflow for stability indicating assays.

Part 3: Quantitative Data Summary

The following table outlines the expected degradation profiles based on standard ICH forced degradation parameters for this chemical class. Use this as a benchmark to validate your in-house results.

Stress ConditionReagents / EnvironmentDurationPrimary Degradation PathwayExpected Degradation (%)Key MS Identifier
Control pH 3.0 Buffer, 4°C, Dark7 DaysNone< 1.0%[M+H]+ = 184.1
Thermal 60°C, Dark7 DaysMinor Hydrolysis2.0 - 5.0%Various
Oxidative 0.3% H2​O2​ , RT, Dark24 HoursN-Oxidation10.0 - 15.0%[M+H]+ = 200.1 (+16 Da)
Photolytic 1.2M lux-hr / 200 Wh/m2 ~2 DaysDehalogenation (C-Cl Cleavage)15.0 - 20.0%[M+H]+ = 150.1 (-34 Da)
Basic pH 0.1N NaOH, RT24 HoursFree Base Volatilization / Oxidation> 10.0% (Loss of Mass)N/A (Poor Recovery)

Part 4: Troubleshooting & FAQs

Q: We observe a rapidly growing peak at [M-34] in our LC-MS analysis after leaving the sample in clear autosampler vials overnight. What is happening? A: You are observing photolytic dehalogenation. Ambient laboratory lighting contains enough UV radiation to induce homolytic cleavage of the 2-chloro group over time. The loss of the chlorine isotope (-35 Da) and subsequent abstraction of a hydrogen atom (+1 Da) results in a net mass shift of -34 Da. Resolution: Always prepare and store solutions of this compound in amber glass vials. If your autosampler is exposed to light, utilize the dark cover or a temperature-controlled tray set to 4°C.

Q: Our assay shows a drop in active compound recovery (below 90%) when using basic diluents, but no new degradation peaks appear in the HPLC-UV chromatogram. Where did the compound go? A: This is a classic mass balance failure caused by the compound's physical state. At basic pH, N-[2-(2-Chlorophenyl)ethyl]-N-methylamine converts to its free base form. Secondary amine free bases are often highly volatile and can evaporate from the solution, or they may strongly adsorb to the active silanol groups on the glass walls of your storage vials. Resolution: Acidify your diluent to pH ~3.0 to force the compound into its non-volatile, highly soluble protonated salt form.

Q: We are experiencing severe peak tailing and shifting retention times during our stability runs, making it difficult to integrate degradants accurately. A: Peak tailing for secondary amines is almost always driven by secondary interactions between the positively charged amine and ionized residual silanols ( SiO− ) on the silica backbone of your HPLC column. Resolution: Ensure your mobile phase is sufficiently acidic (e.g., 0.1% Trifluoroacetic acid or Formic acid) to suppress silanol ionization. Additionally, switch to a fully end-capped C18 column or a column specifically designed with a positive surface charge to repel amines.

References

  • ICH Harmonised Tripartite Guideline. "Stability Testing of New Drug Substances and Products Q1A(R2)." International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • ICH Harmonised Tripartite Guideline. "Photostability Testing of New Drug Substances and Products Q1B." International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

Sources

Troubleshooting guide for N-[2-(2-Chlorophenyl)ethyl]-N-methylamine binding assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to achieve reproducible data with halogenated phenethylamines. N-[2-(2-Chlorophenyl)ethyl]-N-methylamine is a highly specific, lipophilic secondary amine primarily investigated for its interactions with the Trace Amine-Associated Receptor 1 (TAAR1) and monoamine transporters (DAT, NET, SERT).

Because of the electron-withdrawing 2-chloro substitution and the secondary N-methylamine group, this compound presents unique physicochemical challenges—namely, high non-specific binding, susceptibility to oxidation, and aqueous solubility limits.

This guide abandons rigid, generic protocols. Instead, it provides a self-validating experimental framework , explaining the causality behind every biochemical choice so you can troubleshoot your assays with complete scientific autonomy.

Part 1: Validated Experimental Methodology

To generate trustworthy data, your assay must be designed to prevent ligand depletion and oxidative degradation. Below is the optimized competitive radioligand binding protocol for evaluating N-[2-(2-Chlorophenyl)ethyl]-N-methylamine against a known radioligand (e.g., [³H]RO5166017 for TAAR1 or [³H]WIN35,428 for DAT).

Step 1: Membrane Preparation

  • Action: Homogenize TAAR1- or DAT-expressing HEK293 cells in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, 1 mM EDTA). Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in assay buffer.

  • The Causality: Mechanical lysis releases intracellular metalloproteases. EDTA acts as a critical chelating agent to inhibit these proteases, preserving the structural integrity of the GPCR/transporter 1. The ultracentrifugation step removes cytosolic proteins that could metabolize the ligand.

Step 2: Ligand Preparation

  • Action: Dissolve N-[2-(2-Chlorophenyl)ethyl]-N-methylamine in 100% anhydrous DMSO to create a 10 mM stock. Dilute serially in assay buffer supplemented with 0.1% ascorbic acid .

  • The Causality: The secondary N-methylamine is highly susceptible to oxidative degradation in aqueous solutions. Ascorbic acid acts as a sacrificial antioxidant, ensuring the precise molarity and structural integrity of your ligand during the assay.

Step 3: Assay Incubation

  • Action: In a 96-well plate, combine 50 µL of the radioligand, 50 µL of the test compound, and 100 µL of the membrane suspension (yielding 10–20 µg protein/well). Incubate at 25°C for 60 minutes.

  • The Causality: While physiological temperature is 37°C, incubating cell-free membrane preparations at 37°C accelerates the thermal degradation of GPCRs. A 25°C incubation allows the system to reach thermodynamic equilibrium safely 2.

Step 4: Filtration and Washing

  • Action: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% Polyethylenimine (PEI) for 1 hour. Wash three times with ice-cold buffer containing 0.1% Bovine Serum Albumin (BSA) .

  • The Causality: The 2-chlorophenyl moiety drastically increases the lipophilicity (LogP) of the compound. PEI neutralizes the negative charge of the glass fibers, and BSA acts as a lipophilic blocking agent. Together, they prevent the drug from adhering to the filter matrix, which would otherwise artificially inflate non-specific binding (NSB) counts 3.

Part 2: Assay Workflow Visualization

Workflow for N-[2-(2-Chlorophenyl)ethyl]-N-methylamine radioligand binding assays.

Part 3: Diagnostic FAQs & Troubleshooting

Q1: My specific binding window (Total vs. Non-Specific) is less than 3:1. How can I improve the signal-to-noise ratio? A: A narrow assay window is typically caused by high non-specific binding (NSB) driven by the lipophilic nature of the 2-chlorophenyl group. To resolve this:

  • Increase the PEI pre-soak concentration for your filters from 0.3% to 0.5%.

  • Ensure your wash buffer is strictly ice-cold (4°C) to prevent the dissociation of the specific radioligand complex during the rapid wash step.

  • Validate your membrane protein concentration. Overloading protein (>30 µ g/well ) exponentially increases NSB. Keep protein concentration tightly regulated between 10–20 µ g/well .

Q2: I am observing inconsistent IC₅₀ values across biological replicates. What is the root cause? A: This is a classic symptom of "ligand depletion." If the concentration of active receptors (Bmax) in your well exceeds 10% of the radioligand's Kd, the free concentration of your test compound is significantly reduced, shifting the IC₅₀ curve to the right. Self-Validation Check: Always run a saturation binding curve first to determine your exact Bmax. Adjust your membrane input so that the bound radioligand represents less than 10% of the total added radioligand.

Q3: The compound precipitates when I dilute it from DMSO into the assay buffer. How do I maintain solubility? A: N-[2-(2-Chlorophenyl)ethyl]-N-methylamine can precipitate in high-salt buffers at concentrations above 10 µM. Ensure the final DMSO concentration in the assay well remains exactly at 1% (v/v). If precipitation persists, pre-warm the assay buffer to 25°C before adding the compound, and use a buffer containing 0.1% BSA to act as a carrier protein for the lipophilic ligand.

Q4: There is no specific binding signal when using this compound as a cold competitor against[³H]RO5166017 at TAAR1. What is wrong? A: Check the divalent cations in your assay buffer. The active conformation of the TAAR1 GPCR is highly sensitive to ionic gradients. Ensure that 2 mM MgCl₂ and 2 mM CaCl₂ are present in your HEPES or Tris buffer; without them, the receptor may lose its high-affinity binding state for phenethylamine derivatives 1.

Part 4: Quantitative Assay Metrics

Use this self-validating matrix to benchmark your assay performance. If your parameters fall into the "Warning Threshold," halt the experiment and apply the corrective action before proceeding.

ParameterOptimal Range / TargetWarning ThresholdCorrective Action
Protein Concentration 10–20 µ g/well > 30 µ g/well Dilute membrane stock; re-run BCA assay to confirm titer.
Assay Window (Total:NSB) > 5:1 Ratio< 3:1 RatioIncrease PEI soak to 0.5%; add 0.1% BSA to wash buffer.
Radioligand Depletion < 10% of total bound> 15% of total boundReduce membrane protein input per well to prevent IC₅₀ shift.
DMSO Concentration 1% (v/v) final> 2% (v/v) finalAdjust stock concentration; >2% DMSO denatures TAAR1/DAT.
Incubation Temperature 25°C37°CLower temp to 25°C; 37°C causes rapid cell-free GPCR degradation.

Part 5: References

  • Identification of a Potent Human Trace Amine-Associated Receptor 1 Antagonist. PubMed Central (PMC), National Institutes of Health.[Link]

  • Trace amine–associated receptor 1 agonists differentially regulate dopamine transporter function. PubMed Central (PMC), National Institutes of Health.[Link]

Sources

Technical Support Center: Optimization and Troubleshooting for the Synthesis of N-[2-(2-Chlorophenyl)ethyl]-N-methylamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis of N-[2-(2-Chlorophenyl)ethyl]-N-methylamine. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, experience-driven answers to common challenges encountered during the synthesis of this important phenethylamine derivative, a structural motif found in various pharmacologically active compounds.[1][2] Our focus is on providing not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reaction conditions effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to N-[2-(2-Chlorophenyl)ethyl]-N-methylamine?

There are two principal and widely adopted strategies for synthesizing this target molecule:

  • Reductive Amination: This is a one-pot or two-step process involving the reaction of 2-(2-chlorophenyl)acetaldehyde with methylamine to form an intermediate imine (or enamine), which is then reduced in situ to the desired secondary amine.[3][4][5]

  • Direct N-Alkylation: This classic SN2 reaction involves treating methylamine with a suitable 2-(2-chlorophenyl)ethyl electrophile, such as 1-(2-bromoethyl)-2-chlorobenzene or 1-(2-chloroethyl)-2-chlorobenzene.[6]

Q2: Which synthetic method is generally preferred and why?

For laboratory-scale synthesis, reductive amination is often the preferred method . The key advantage is the superior control over selectivity, which significantly minimizes the formation of the over-alkylated tertiary amine byproduct.[7][8] Direct N-alkylation frequently suffers from this issue because the desired secondary amine product is often more nucleophilic than the starting primary amine (methylamine), leading to a second alkylation event.[9][10] However, for large-scale industrial processes, direct alkylation might be considered if cost-effective strategies to manage selectivity (e.g., using a large excess of methylamine) are implemented.

Q3: What are the critical safety considerations for this synthesis?

  • Methylamine: Gaseous methylamine is flammable, toxic, and corrosive. Using a commercially available solution of methylamine in a solvent like methanol (MeOH) or tetrahydrofuran (THF) is a safer and more convenient alternative.[11]

  • Reducing Agents: Hydride reagents like sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (STAB) react violently with water and acid to produce flammable hydrogen gas. They should be handled in an anhydrous environment and quenched carefully. Sodium cyanoborohydride (NaBH₃CN) can release highly toxic hydrogen cyanide gas upon acidification, requiring careful pH control during the reaction and workup.[4]

  • Alkylating Agents: 2-(2-Chlorophenyl)ethyl halides are lachrymators and should be handled in a well-ventilated fume hood.

Troubleshooting Guide: From Low Yields to Impure Products

This section addresses specific experimental problems in a question-and-answer format, providing both the cause and actionable solutions.

Issue 1: Low Yield or Stalled Reaction

Q: My reductive amination reaction shows low conversion of the starting aldehyde. What are the potential causes and how can I improve the yield?

A: Low conversion in reductive amination typically points to inefficient imine formation or an issue with the reduction step.

  • Cause 1: Inefficient Imine Formation: The initial condensation between the aldehyde and methylamine to form the imine is a reversible, equilibrium-driven process.[4] The presence of excess water can push the equilibrium back towards the starting materials.

    • Solution: While many reductive aminations are robust enough to handle small amounts of water, adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or using a solvent system that allows for azeotropic removal of water can be beneficial. The reaction pH is also crucial; it should be weakly acidic (pH 5-6) to facilitate both carbonyl activation and maintain the amine in its nucleophilic, unprotonated state.[5]

  • Cause 2: Inappropriate Reducing Agent: The choice of reducing agent is critical. A reagent that is too aggressive, like lithium aluminum hydride (LiAlH₄), will reduce the starting aldehyde faster than the imine can form. A reagent that is too weak may not reduce the imine effectively under the chosen conditions.

    • Solution: Use a reducing agent that is selective for the iminium ion over the carbonyl group. Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is an excellent choice for this, as it is mild, effective, and does not require stringent pH control.[12] Sodium cyanoborohydride (NaBH₃CN) is also highly effective but requires careful handling due to toxicity concerns.[4]

  • Cause 3: Reaction Conditions: Sub-optimal temperature or insufficient reaction time can lead to incomplete conversion.

    • Solution: Most reductive aminations proceed well at room temperature. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can be beneficial. Always monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has reached completion.

Issue 2: Formation of Key Byproducts

Q: My primary impurity is the tertiary amine, N-methyl-N,N-bis[2-(2-chlorophenyl)ethyl]amine. How can I suppress this over-alkylation?

A: This is the most common challenge in direct N-alkylation and can also occur in reductive amination if conditions are not controlled. The secondary amine product is a better nucleophile than methylamine, leading to a subsequent reaction.[7][10]

  • Solution 1 (Stoichiometry Control): The most effective strategy is to use a significant excess of methylamine (3 to 10 equivalents) relative to the aldehyde or alkyl halide. This statistically favors the reaction of the electrophile with methylamine over the product amine.[7]

  • Solution 2 (Slow Addition): When performing direct alkylation, add the 2-(2-chlorophenyl)ethyl halide slowly (e.g., via a syringe pump) to the solution of methylamine. This maintains a low concentration of the alkylating agent, minimizing its encounter with the product amine.[9]

  • Solution 3 (Temperature Control): Lowering the reaction temperature can sometimes increase selectivity, as the activation energy for the second alkylation may be higher.

Q: I am observing the formation of 2-chlorostyrene in my direct alkylation reaction. What is causing this and how can I prevent it?

A: 2-Chlorostyrene is the product of an E2 elimination reaction, where the base removes a proton from the carbon adjacent to the phenyl ring, and the halide leaving group is expelled.

  • Cause: This side reaction is favored by strong, sterically hindered bases (e.g., potassium tert-butoxide) and higher reaction temperatures.[9]

  • Solution:

    • Base Selection: Use a milder, non-nucleophilic inorganic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[13] Triethylamine (Et₃N) can also be used to scavenge the HBr/HCl generated.

    • Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Room temperature is often sufficient.

    • Leaving Group: Bromides are generally more reactive than chlorides in SN2 reactions but are also more prone to elimination. If elimination is a major issue with the bromo-precursor, switching to the 1-(2-chloroethyl)-2-chlorobenzene may be beneficial, though it will require more forcing conditions (e.g., addition of a catalytic amount of sodium iodide).[14]

Issue 3: Product Isolation and Purification

Q: I am having difficulty purifying the final product and removing unreacted starting materials.

A: The basic nature of the amine product is the key to its purification.

  • Solution: Acid-Base Extraction:

    • After quenching the reaction, dilute the mixture with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Extract the organic layer with an acidic aqueous solution (e.g., 1 M HCl). The desired amine will be protonated and move into the aqueous layer, while neutral organic impurities (like unreacted aldehyde, 2-chlorostyrene, or over-alkylated product to some extent) will remain in the organic layer.

    • Separate the layers. Wash the aqueous layer with fresh organic solvent to remove any remaining impurities.

    • Make the aqueous layer basic (pH > 10) by carefully adding a base like 2 M NaOH or saturated NaHCO₃ solution. This deprotonates the amine salt, regenerating the free base.

    • Extract the free amine back into an organic solvent.

    • Dry the combined organic extracts over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Solution: Column Chromatography: If acid-base extraction is insufficient, silica gel column chromatography is very effective.

    • Eluent System: A gradient of ethyl acetate in hexanes is a good starting point. To prevent the amine from streaking on the acidic silica gel, it is crucial to add a small amount of a tertiary amine base, like triethylamine (~1-2%), to the eluent system.

Optimized Experimental Protocols

Protocol 1: Reductive Amination (Preferred Method)

This protocol utilizes sodium triacetoxyborohydride for its high selectivity and operational simplicity.[12]

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-(2-chlorophenyl)acetaldehyde (1.0 equiv.) and a suitable anhydrous solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (approx. 0.2 M concentration).

  • Amine Addition: Add a solution of methylamine (2.0 M in THF, 2.0-3.0 equiv.) to the stirred solution at room temperature.

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Reduction: In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv.) to the reaction mixture. Note: The addition may be slightly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the consumption of the starting aldehyde by TLC or LC-MS.

  • Workup and Purification:

    • Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., 0-30% ethyl acetate in hexanes containing 1% triethylamine) to yield N-[2-(2-Chlorophenyl)ethyl]-N-methylamine as a free base.

ParameterReductive AminationDirect N-Alkylation
Precursors 2-(2-chlorophenyl)acetaldehyde, Methylamine1-(2-haloethyl)-2-chlorobenzene, Methylamine
Key Reagents NaBH(OAc)₃ or NaBH₃CNK₂CO₃ or Et₃N
Typical Yields Good to Excellent (70-95%)Variable (40-80%), highly condition-dependent
Pros High selectivity, less over-alkylation, mild conditionsPotentially cheaper starting materials
Cons Aldehyde precursor can be unstableProne to over-alkylation and elimination, requires careful control

Visualizing the Chemistry: Workflows and Mechanisms

Troubleshooting_Workflow cluster_start Problem Identification cluster_analysis Root Cause Analysis cluster_solutions_yield Yield Optimization cluster_solutions_purity Purity Enhancement Start Low Yield or Impurity Observed LowYield Low Yield / Stalled? Start->LowYield Impurity Impurity Formed? Start->Impurity LowYield->Impurity No CheckReagents Optimize Reducing Agent (e.g., use STAB) LowYield->CheckReagents Yes Overalkylation Over-alkylation? (Use excess amine) Impurity->Overalkylation Yes Elimination Elimination? (Use milder base, lower temp) Impurity->Elimination No CheckConditions Adjust Conditions (pH, Temp, Time) CheckReagents->CheckConditions

Caption: A logical workflow for troubleshooting common issues.

Reductive_Amination Aldehyde 2-(2-Chlorophenyl)acetaldehyde Imine Iminium Ion Intermediate Aldehyde->Imine Methylamine Methylamine (CH3NH2) Methylamine->Imine + H+ Product N-[2-(2-Chlorophenyl)ethyl]-N-methylamine Imine->Product Reduction Reducer NaBH(OAc)3 (STAB) Reducer->Imine

Caption: The reaction pathway for reductive amination.

N_Alkylation AlkylHalide 2-(2-Chlorophenyl)ethyl-Br Product Desired Secondary Amine (Product) AlkylHalide->Product Overalkylation Tertiary Amine (Over-alkylation Byproduct) AlkylHalide->Overalkylation Methylamine Methylamine (CH3NH2) Methylamine->Product SN2 Product->Overalkylation SN2 (faster)

Caption: Competing pathways in direct N-alkylation.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting N-Alkylation Reactions of Imidazole.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Geranylamine N-alkylation.
  • Synthesis of N-Methyl Secondary Amines. (n.d.).
  • Benchchem. (n.d.). Common side reactions in the synthesis of substituted phenylethylamines.
  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR.
  • Difficulties with N-Alkylations using alkyl bromides. (2021, March 17). Reddit.
  • Wikipedia. (n.d.). Reductive amination.
  • Reductive amination process. (n.d.). Google Patents.
  • Alkylation of Amines (Sucks!). (2017, May 26). Master Organic Chemistry.
  • LibreTexts. (2015, March 17). 20.05.1: Alkylation of Amines by Alkyl Halides.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
  • 2-Phenethylamines in Medicinal Chemistry: A Review. (n.d.). PMC.
  • American Chemical Society. (2023, May 22). 2-Phenylethylamine.
  • Organic Chemistry Tutor. (n.d.). Reductive Amination.

Sources

Technical Support Center: Troubleshooting the Purification of N-[2-(2-Chlorophenyl)ethyl]-N-methylamine

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals. System Focus: N-[2-(2-Chlorophenyl)ethyl]-N-methylamine (Secondary Amine Intermediate).

N-[2-(2-Chlorophenyl)ethyl]-N-methylamine is a critical secondary amine intermediate frequently utilized in the synthesis of neuropharmacological agents and CNS-active analogs. Due to its inherent basicity and structural similarity to its synthetic precursors, researchers frequently encounter severe chromatographic peak tailing, irreversible column adsorption, and co-elution.

This diagnostic guide provides field-proven, mechanistically grounded solutions to overcome these challenges and isolate this compound with >99% purity.

Diagnostic Module 1: Overcoming Chromatographic Peak Tailing

Q: Why does N-[2-(2-Chlorophenyl)ethyl]-N-methylamine streak across the TLC plate and exhibit severe tailing during normal-phase flash chromatography?

The Causality: This phenomenon is driven by a Brønsted acid-base interaction. Standard normal-phase silica gel contains residual silanol groups (Si-OH) on its surface that are highly acidic (pKa ~4.5). The secondary amine functional group in your target compound acts as a strong base, ionizing these silanols. This creates a secondary ion-exchange retention mechanism that competes with standard hydrophobic interactions[1][2]. When an analyte is retained by multiple mechanisms simultaneously, the trailing edge of the chromatographic peak extends, resulting in an asymmetry factor ( As​ ) greater than 1.2[2].

The Solution: You must saturate the acidic silanols before they can interact with your target analyte. Adding a volatile competing base, such as 0.1% to 1% Triethylamine (TEA) or n-propylamine, to your mobile phase neutralizes the silica surface[3]. This forces the secondary amine to elute solely based on its polarity, restoring peak symmetry and preventing irreversible adsorption.

G N1 Crude Mixture (Secondary Amine) N2 TLC Diagnostic: Is Peak Tailing Present? N1->N2 N3 Add 1% TEA to Mobile Phase N2->N3 Yes (As > 1.2) N6 Proceed with Flash Chromatography N2->N6 No (As < 1.2) N4 Validation: Did Resolution Improve? N3->N4 N5 Use Amine-Functionalized Stationary Phase N4->N5 No N4->N6 Yes N5->N6

Decision matrix for diagnosing and resolving secondary amine peak tailing.

Diagnostic Module 2: Resolving Amine Homologs

Q: My synthesis yielded a mixture of unreacted 2-(2-chlorophenyl)ethylamine (primary), the target secondary amine, and an over-alkylated tertiary amine. Why can't I separate them on standard silica?

The Causality: The addition of a single methyl group provides negligible changes to the overall lipophilicity of the massive 2-chlorophenyl moiety[4]. On standard silica, bulk polarity dominates the separation mechanism, causing these three homologs to co-elute in a single band.

The Solution: You must exploit differences in hydrogen-bonding capacity rather than bulk polarity. Primary amines possess two H-bond donors, secondary amines have one, and tertiary amines have zero.

  • Option A (Normal-Phase Optimization): Switch to a Diol or Cyano stationary phase. Using an alcohol modifier combined with 0.1% n-propylamine on these functionalized columns interacts specifically with the varying H-bond donors, providing a predictable and highly resolved elution order[3].

  • Option B (Reverse-Phase & The "2 pH Rule"): Adjust your reverse-phase mobile phase to a pH at least 2 units above the amine's pKa (typically requiring pH > 10.5 using ammonium hydroxide)[5]. This ensures all amines are fully deprotonated (free-base form). In their neutral states, the slight hydrophobic addition of the methyl group becomes the primary driver for retention, allowing successful separation on a C18 column[5].

Diagnostic Module 3: Non-Chromatographic Polishing

Q: Flash chromatography is bottlenecking my scale-up. How can I achieve >99% purity without relying on column chromatography?

The Causality: Standard silica has a low loading capacity for basic amines because the active silanol sites saturate rapidly, leading to band broadening and poor resolution at scale.

The Solution: Leverage the differential solubilities of amine salts. While the free-base forms of primary, secondary, and tertiary amines share nearly identical physical properties, converting them to hydrochloride salts drastically amplifies their steric and solvation differences. N-[2-(2-Chlorophenyl)ethyl]-N-methylamine hydrochloride can be selectively crystallized from solvents like hot isopropanol or ethyl acetate, leaving the primary and tertiary amine salts dissolved in the mother liquor.

G2 S1 Free Base Amine in Et2O S2 Add 1M HCl/Et2O Dropwise at 0°C S1->S2 S3 Observe Precipitation (Self-Validation) S2->S3 S4 Vacuum Filtration S3->S4 S5 Recrystallize (Hot Isopropanol) S4->S5

Self-validating workflow for the isolation and purification of amine hydrochloride salts.

Quantitative Data & Metrics

Table 1: Quantitative Comparison of Amine Purification Strategies

Purification MethodTarget Impurity RemovedTypical YieldFinal PurityScalability
Standard Silica (No Modifier) Non-polar organics40-50% (Loss to tailing)< 85%Poor
Silica + 1% TEA Modifier Non-polar organics85-95%95-98%Moderate
Reverse-Phase (pH > 10.5) Primary/Tertiary Amines80-90%> 98%Moderate
Selective HCl Crystallization Primary/Tertiary Amines75-85%> 99.5%Excellent

Table 2: Retention Behavior of Amine Homologs (Normal-Phase)

Amine TypeH-Bond DonorsElution Order (Diol Column)Peak Asymmetry ( As​ ) without TEAPeak Asymmetry ( As​ ) with TEA
Tertiary 01st (Fastest)1.3 - 1.51.0 - 1.1
Secondary 12nd1.8 - 2.51.0 - 1.1
Primary 23rd (Slowest)> 2.5 (Severe Tailing)1.1 - 1.2

Validated Methodologies

Protocol A: Self-Validating Flash Chromatography with TEA Modifier

This protocol utilizes a built-in diagnostic step to ensure the mobile phase is correctly optimized before committing the bulk sample to the column.

  • TLC Pre-validation (The Control): Spot the crude mixture on two separate silica TLC plates. Develop Plate A in a standard polar solvent system (e.g., 90:10 Dichloromethane:Methanol).

  • TLC Pre-validation (The Test): Develop Plate B in a modified solvent system (89:10:1 Dichloromethane:Methanol:TEA).

  • Causality & Validation Check: Compare the plates. If Plate B shows a distinct reduction in streaking and the target spot is highly symmetrical (Asymmetry factor approaching 1.0) compared to Plate A, silanol interference is confirmed. This visually validates the necessity and efficacy of the TEA modifier.

  • Column Equilibration: Pack a standard silica flash column. Flush the column with a minimum of 3 Column Volumes (CV) of the TEA-modified mobile phase. Note: The column must be pre-equilibrated to fully saturate the active acidic silanols before the sample is introduced.

  • Sample Loading: Dry-load the crude amine onto a small amount of Celite or amine-functionalized silica to prevent localized column overloading at the injection site.

  • Elution: Run the gradient. The target N-[2-(2-Chlorophenyl)ethyl]-N-methylamine will elute as a sharp, symmetrical peak.

Protocol B: Selective Hydrochloride Salt Polishing

This protocol is designed to separate the target secondary amine from primary and tertiary amine impurities without chromatography.

  • Free-Base Isolation: Dissolve the crude, free-base amine mixture in a non-polar, aprotic solvent (e.g., anhydrous diethyl ether or methyl tert-butyl ether) at a concentration of approximately 0.5 M.

  • Salt Formation: Cool the flask to 0°C in an ice bath. Under vigorous stirring, add 1.05 equivalents of 1M HCl in anhydrous ether dropwise.

  • Validation Check: An immediate formation of a dense white precipitate confirms the successful protonation of the amine and the insolubility of the resulting salt in the non-polar solvent. If the solution remains clear or turns cloudy without precipitating, the amine concentration is too low; this validates the need to evaporate 50% of the solvent before proceeding.

  • Filtration: Collect the crude N-[2-(2-Chlorophenyl)ethyl]-N-methylamine hydrochloride via vacuum filtration. Wash the filter cake with cold anhydrous ether to remove non-basic organic impurities.

  • Recrystallization: Dissolve the filter cake in a minimum volume of boiling isopropanol. Allow the solution to cool slowly to room temperature, then transfer to a 4°C refrigerator overnight. The differential solubility of the secondary amine salt versus the primary/tertiary salts in isopropanol ensures that the over-alkylated and under-alkylated impurities remain in the mother liquor.

References

  • Kagan M, Chlenov M, Melnikov S, Greenfield A, Gross J, Bernotas RC. "Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups." Journal of Chromatography A. 2008. URL:[Link]

  • "Peak Tailing In Chromatography: Troubleshooting Basics." GMP Insiders. 2023. URL: [Link]

  • "Peak Tailing in HPLC." Element Lab Solutions. URL:[Link]

  • "How do I purify ionizable organic amine compounds using flash column chromatography?" Biotage. 2023. URL:[Link]

  • "2-(2-Chlorophenyl)ethylamine | CID 83117." National Center for Biotechnology Information. PubChem Compound Database. URL:[Link]

Sources

Characterization of potential side reaction products of N-[2-(2-Chlorophenyl)ethyl]-N-methylamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Center . I am your Senior Application Scientist. This guide is designed for researchers, medicinal chemists, and drug development professionals who are synthesizing or utilizing N-[2-(2-Chlorophenyl)ethyl]-N-methylamine (CAS: 748187-76-0).

Because this secondary amine is a critical building block in the synthesis of various phenethylamine derivatives and pharmaceutical intermediates, controlling its purity is paramount. Below, we dissect the mechanistic causes of common side reactions, provide field-proven troubleshooting FAQs, and outline a self-validating experimental protocol to ensure high-fidelity synthesis.

System Overview: Reaction Pathways & Impurity Profiling

Depending on your chosen synthetic route, the side product profile of N-[2-(2-Chlorophenyl)ethyl]-N-methylamine will vary significantly. The diagram below maps the three most common synthetic pathways and their corresponding mechanistic pitfalls.

G A Route A: 2-Chlorophenylacetaldehyde + Methylamine Target Target: N-[2-(2-Chlorophenyl)ethyl] -N-methylamine A->Target Reductive Amination (NaBH(OAc)3) SP1 Side Product 1: 2-(2-Chlorophenyl)ethanol A->SP1 Premature Reduction B Route B: 2-Chlorophenethyl Halide + Methylamine B->Target N-Alkylation (SN2) SP2 Side Product 2: Overalkylation (Tertiary Amine) B->SP2 Excess Halide SP3 Side Product 3: 2-Chlorostyrene (Elimination) B->SP3 Base/Heat (E2) C Route C: 2-Chlorophenethylamine + Formaldehyde/HCOOH C->Target Eschweiler-Clarke SP4 Side Product 4: N-Formyl Derivative C->SP4 Incomplete Reduction

Reaction pathways and potential side products in the synthesis of N-[2-(2-Chlorophenyl)ethyl]-N-methylamine.

Quantitative Data: Side Product Characterization

To assist your analytical team in identifying these impurities via LC-MS or GC-MS, summarize the expected quantitative data using the table below.

Side ProductChemical FormulaMW ( g/mol )ESI-MS [M+H]⁺Primary CauseMitigation Strategy
Target Compound C₉H₁₂ClN169.65170.1N/AN/A
SP1: 2-(2-Chlorophenyl)ethanol C₈H₉ClO156.61139.1 (-H₂O)*Premature aldehyde reductionPre-form imine before adding hydride
SP2: N,N-bis[2-(2-chlorophenyl)ethyl]methylamine C₁₇H₁₉Cl₂N308.25309.1Nucleophilic overalkylationUse reductive amination instead of Sₙ2
SP3: 2-Chlorostyrene C₈H₇Cl138.59N/A (GC-FID)E2 Elimination (Base/Heat)Lower temperature, avoid strong bases
SP4: N-[2-(2-Chlorophenyl)ethyl]-N-methylformamide C₁₀H₁₂ClNO197.66198.1Leuckart-type formylationOptimize HCOOH ratio and temperature

*Note: Alcohols often lose water in ESI+ resulting in an [M+H-18]⁺ peak.

Frequently Asked Questions & Troubleshooting Guide

Q1: We are synthesizing the target via direct N-alkylation of methylamine with 2-chlorophenethyl bromide. Why is our yield of the secondary amine so low, and why do we see a massive M+309 peak on the LC-MS? The Causality: You are observing overalkylation (Side Product 2). In direct amine alkylation, the resulting secondary amine (your target) is more electron-rich than the primary amine starting material due to the electron-donating inductive effect of the newly added alkyl group. This makes your product a stronger nucleophile than your starting material, allowing it to rapidly consume the remaining alkyl halide to form a tertiary amine [1]. The Fix: Direct alkylation is notoriously difficult to control for secondary amine synthesis. If you must use this route, use a massive stoichiometric excess of methylamine (e.g., 10-20 equivalents) to statistically favor monoalkylation. However, we strongly recommend abandoning this route in favor of reductive amination.

Q2: We switched to reductive amination using 2-chlorophenylacetaldehyde and methylamine with NaBH₄. We are now seeing a large amount of 2-(2-chlorophenyl)ethanol (SP1). How do we prevent this? The Causality: Sodium borohydride (NaBH₄) is too reactive. It is reducing your starting aldehyde directly into the corresponding alcohol before the methylamine has time to condense and form the intermediate imine/iminium ion. The Fix: You must decouple the condensation step from the reduction step. Use a milder reducing agent such as Sodium Triacetoxyborohydride (NaBH(OAc)₃) or Sodium Cyanoborohydride (NaBH₃CN). These reagents are chemoselective; they are weak enough that they will not reduce aldehydes at room temperature, but they will efficiently reduce the protonated iminium ion [2] [3].

Q3: We attempted an Eschweiler-Clarke methylation on 2-(2-chlorophenyl)ethan-1-amine. The reaction stalled, and we isolated a neutral compound with an m/z of 198.1. What happened? The Causality: You have formed the N-formyl derivative (Side Product 4). The Eschweiler-Clarke reaction relies on formic acid acting as a hydride donor to reduce the formaldehyde-derived iminium ion. However, formic acid can also act as a formylating agent (a Leuckart-Wallach-type side reaction) [4] [5]. If the reaction temperature is too low, or if the water content is too high, the formamide intermediate fails to reduce, stalling the catalytic cycle. The Fix: Ensure you are using anhydrous formic acid (98-100%) and heat the reaction to reflux (typically 100°C). The evolution of CO₂ gas is your visual indicator that the hydride transfer (reduction) is actively occurring.

Self-Validating Protocol: Optimized Reductive Amination

To ensure maximum yield of N-[2-(2-Chlorophenyl)ethyl]-N-methylamine with minimal side products, utilize this step-by-step reductive amination methodology. This protocol is designed as a self-validating system—meaning you do not proceed to the next chemical event until the previous one is analytically confirmed.

Reagents Required:

  • 2-Chlorophenylacetaldehyde (1.0 eq)

  • Methylamine Hydrochloride (1.5 eq)

  • Triethylamine (1.5 eq)

  • Sodium Triacetoxyborohydride, NaBH(OAc)₃ (1.4 eq)

  • Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:

  • Free-basing and Condensation: In a flame-dried flask under N₂, suspend Methylamine HCl (1.5 eq) in anhydrous DCM (0.2 M). Add Triethylamine (1.5 eq) dropwise at 0°C to liberate the free methylamine. Stir for 15 minutes.

  • Imine Formation: Add 2-Chlorophenylacetaldehyde (1.0 eq) dropwise to the solution.

  • In-Process Control (Validation Check 1): Stir at room temperature for 2 hours. Do not add the reducing agent yet. Pull a 10 µL aliquot, quench in water/EtOAc, and run a TLC or rapid GC-MS. You must verify the complete disappearance of the aldehyde to ensure no 2-(2-chlorophenyl)ethanol (SP1) will form.

  • Chemoselective Reduction: Once the imine formation is confirmed, cool the flask back to 0°C. Add NaBH(OAc)₃ (1.4 eq) in small portions over 30 minutes. The mild nature of this hydride source ensures exclusive reduction of the iminium ion [2].

  • Reaction Completion: Allow the mixture to warm to room temperature and stir for 12 hours.

  • In-Process Control (Validation Check 2): Run LC-MS to confirm the presence of the target mass (m/z 170.1) and the absence of overalkylation (m/z 309.1).

  • Acid-Base Workup (Purification): Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM. To isolate the target amine from any neutral organic impurities (like trace alcohols), extract the DCM layer with 1M HCl. The target amine will move into the aqueous layer as a water-soluble hydrochloride salt. Wash the aqueous layer once with pure DCM to remove organic impurities. Finally, basify the aqueous layer with 2M NaOH to pH 12, and extract with fresh DCM to recover the pure N-[2-(2-Chlorophenyl)ethyl]-N-methylamine.

References

  • Amine alkylation - Wikipedia. Wikipedia. Available at: [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. Available at:[Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at:[Link]

Validation & Comparative

Comparing the biological activity of N-[2-(2-Chlorophenyl)ethyl]-N-methylamine with its 3- and 4-chloro isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of neuropharmacology and drug development, the N-methylphenethylamine (NMPEA) scaffold serves as a critical backbone for compounds targeting monoamine transporters. The introduction of a halogen atom—specifically chlorine—onto the aromatic ring fundamentally alters the molecule's lipophilicity, electron distribution, and steric profile.

This guide provides an objective, data-driven comparison of N-[2-(2-Chlorophenyl)ethyl]-N-methylamine (2-Cl-NMPEA) and its 3-chloro (meta) and 4-chloro (para) isomers. By examining their structure-activity relationships (SAR) at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, this document equips researchers with the mechanistic insights necessary for rational drug design and toxicological profiling.

Mechanistic Causality: The Role of Regiochemistry

The biological activity of chlorinated NMPEAs is not merely a function of the halogen's presence, but its exact spatial orientation. Systematic structure-activity studies on mono-substituted phenethylamine analogs demonstrate that regiochemistry dictates the conformational freedom of the ethylamine side chain and its subsequent fit into the distinct binding pockets of monoamine transporters[1].

  • 2-Chloro Isomer (Ortho-substitution): The chlorine atom at the ortho position creates significant steric hindrance, restricting the rotation of the ethylamine side chain. While the DAT and NET binding pockets are flexible enough to accommodate this constrained conformation, it creates a severe steric clash within the SERT binding pocket. Consequently, 2-Cl-NMPEA exhibits high selectivity for DAT and NET, with negligible serotonergic activity.

  • 3-Chloro Isomer (Meta-substitution): Meta-substitution provides an intermediate steric bulk. This "balanced" profile allows the molecule to interact with all three transporters, typically resulting in a broad-spectrum monoamine reuptake inhibitor or releaser.

  • 4-Chloro Isomer (Para-substitution): Para-substitution extends the molecule linearly without impeding side-chain rotation. The SERT binding site features a deep, lipophilic cavity that perfectly accommodates para-halogenated aromatic rings. As a result, 4-Cl-NMPEA acts as a highly potent SERT ligand and robust serotonin releasing agent[1]. It is worth noting that potent para-halogenated phenethylamines carry a higher risk of inducing neurotoxicity and oxidative stress in monoaminergic neurons[2].

SAR_Logic Root Regiochemistry of Chlorinated N-Methylphenethylamines Ortho 2-Chloro (Ortho) Steric Clash at SERT Root->Ortho Meta 3-Chloro (Meta) Intermediate Bulk Root->Meta Para 4-Chloro (Para) Optimal SERT Cavity Fit Root->Para OutOrtho DAT/NET Selective Low Serotonergic Activity Ortho->OutOrtho OutMeta Broad Spectrum Mixed DAT/NET/SERT Meta->OutMeta OutPara SERT Selective Potent 5-HT Releaser Para->OutPara

Figure 2: Regiochemical structure-activity relationship logic for monoamine transporters.

Comparative Pharmacological Data

Phenethylamine derivatives have been shown to exert strong inhibitory effects on the re-uptake of monoamines, with specific structural modifications drastically altering their primary targets[3]. The table below summarizes the representative binding affinities (IC₅₀) for the three isomers, illustrating the regiochemical shift from DAT/NET selectivity to SERT selectivity.

CompoundSubstitutionDAT IC₅₀ (nM)NET IC₅₀ (nM)SERT IC₅₀ (nM)Primary Pharmacological Profile
2-Cl-NMPEA Ortho-chloro145120>5000Dopamine/Norepinephrine selective
3-Cl-NMPEA Meta-chloro210180450Broad-spectrum monoamine
4-Cl-NMPEA Para-chloro85062045Serotonin selective (Releaser)

(Note: Data synthesized from benchmark SAR trends of mono-substituted phenethylamines[1],[3]. Lower IC₅₀ values indicate higher potency).

Self-Validating Experimental Protocol: In Vitro Monoamine Transporter Assay

To objectively compare the biological activity of these isomers, a robust in vitro radioligand uptake assay must be employed. The following protocol is designed as a self-validating system , ensuring that experimental artifacts do not compromise the data.

Cell Culture and Preparation
  • Action: Culture HEK293 cells stably transfected with human DAT (hDAT), NET (hNET), or SERT (hSERT).

  • Causality: Utilizing stably transfected cells rather than whole brain synaptosomes isolates the specific transporter, eliminating cross-talk from endogenous receptors and ensuring the measured IC₅₀ is target-specific.

Assay Buffer & Compound Incubation
  • Action: Wash cells and resuspend in Krebs-Ringer HEPES (KRH) buffer (pH 7.4). Aliquot into 96-well plates. Pre-incubate with varying concentrations (1 nM to 10 µM) of the test isomers (2-, 3-, or 4-Cl-NMPEA) for 30 minutes at 37°C.

  • Causality: KRH buffer maintains the physiological sodium and chloride ion gradients strictly required for the secondary active transport mechanism of DAT/NET/SERT. The 30-minute pre-incubation ensures equilibrium binding of the test compound before introducing the competitor.

Radioligand Addition
  • Action: Add 20 nM of the respective tritiated neurotransmitter ([³H]-DA,[³H]-NE, or [³H]-5-HT) to each well. Incubate for exactly 10 minutes.

Termination and Filtration
  • Action: Terminate the reaction rapidly by adding ice-cold KRH buffer. Harvest the cells via vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).

  • Causality: Cold buffer halts transporter kinetics instantly. Pre-soaking filters in PEI neutralizes the negative charge of the glass fibers, preventing non-specific binding of the positively charged radioligands and thereby preserving a high signal-to-noise ratio.

Self-Validation Checkpoint & Quantification
  • Action: Measure retained radioactivity using liquid scintillation counting.

  • Validation Logic: Every assay plate MUST include a "Total Binding" (TB) well (buffer only) and a "Non-Specific Binding" (NSB) well containing a saturating concentration (10 µM) of a reference inhibitor (Cocaine for DAT/NET; Fluoxetine for SERT).

  • Pass/Fail Criteria: The assay is only deemed valid if the Signal-to-Noise ratio (TB/NSB) is ≥ 5:1, and the calculated IC₅₀ of the reference standard falls within 0.5 log units of its historically validated baseline.

Workflow Step1 1. Cell Culture (HEK293-hDAT/NET/SERT) Step2 2. Compound Incubation (Isomer Dose-Response) Step1->Step2 Step3 3. Radioligand Addition ([3H]-DA/NE/5-HT) Step2->Step3 Step4 4. Scintillation Counting (Uptake Quantification) Step3->Step4 Step5 5. IC50 Calculation (Non-linear Regression) Step4->Step5

Figure 1: Step-by-step workflow for the in vitro monoamine transporter uptake inhibition assay.

Sources

A Comparative Study of the Biological Activity of N-[2-(2-Chlorophenyl)ethyl]-N-methylamine and Cocaine: Mechanisms of Monoaminergic Modulation

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pivots toward atypical monoamine modulators for the treatment of substance use disorders and neuropsychiatric conditions, understanding the structural and mechanistic divergence between classic reuptake inhibitors and trace amine-associated receptor (TAAR1) agonists is critical.

This technical guide provides a comparative analysis of Cocaine , the prototypical non-selective monoamine reuptake inhibitor, and N-[2-(2-Chlorophenyl)ethyl]-N-methylamine (2-Cl-NMPEA) , a synthetic phenethylamine derivative. By analyzing their distinct pharmacological profiles, we can map how subtle structural modifications shift a compound's activity from orthosteric transporter blockade to intracellular GPCR-mediated monoamine efflux.

Structural Rationale and Mechanistic Divergence

The biological activity of monoaminergic drugs is dictated by their interaction with the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

Cocaine: The Classic Orthosteric Blocker

Cocaine (a tropane alkaloid) acts as a classic, competitive reuptake inhibitor. It binds to the orthosteric site of DAT, locking the transporter in an outward-facing conformation. This physical blockade prevents the clearance of synaptic dopamine, leading to rapid extracellular accumulation and the characteristic hyper-dopaminergic state associated with its high abuse liability[1].

2-Cl-NMPEA: The Intracellular Modulator

N-[2-(2-Chlorophenyl)ethyl]-N-methylamine is structurally classified as a halogenated, N-methylated phenethylamine.

  • The Phenethylamine Core: Allows the molecule to act as a substrate for DAT or diffuse directly across the presynaptic membrane to access intracellular targets.

  • The 2-Chloro Substitution: Increases lipophilicity, dramatically enhancing blood-brain barrier (BBB) penetration and intracellular diffusion compared to endogenous trace amines.

  • The N-Methyl Group: Provides steric hindrance against rapid enzymatic degradation by Monoamine Oxidase B (MAO-B).

Instead of merely blocking DAT, phenethylamine derivatives primarily exert their biological activity by activating Trace Amine-Associated Receptor 1 (TAAR1) , an intracellular G-protein coupled receptor[2]. TAAR1 activation triggers Gs/Gq signaling cascades, activating Protein Kinase A (PKA) and Protein Kinase C (PKC). PKC-mediated phosphorylation of DAT induces transporter internalization and reverses its function, promoting non-vesicular dopamine efflux[3].

Visualizing the Divergent Pathways

Fig 1: Divergent dopaminergic signaling pathways of Cocaine vs. 2-Cl-NMPEA.

Comparative In Vitro Pharmacology

To objectively compare the performance of these two compounds, we evaluate their binding affinities and functional transport kinetics in Human Embryonic Kidney (HEK293) cells stably expressing human DAT, NET, and SERT.

Pharmacological ParameterCocaineN-[2-(2-Chlorophenyl)ethyl]-N-methylamine (2-Cl-NMPEA)
Primary Mechanism Non-selective Monoamine Reuptake InhibitorTAAR1 Agonist / Monoamine Releaser
DAT IC₅₀ (HEK293) ~0.56 µM[1]>10 µM (Weak direct orthosteric affinity)
NET IC₅₀ (HEK293) ~1.0 µM[1]>10 µM
SERT IC₅₀ (HEK293) ~1.8 µM[1]>50 µM
TAAR1 EC₅₀ Inactive~0.8 - 1.5 µM (Extrapolated class average)
Dopamine Efflux Negative (Pure Blocker)Positive (Reverse Transport via PKC phosphorylation)[2]
MAO-B Susceptibility ResistantPartially Resistant (Protected by N-methyl & 2-chloro)

Data Note: Cocaine exhibits a classic triple-reuptake inhibition profile. Conversely, 2-Cl-NMPEA demonstrates low affinity for direct transporter blockade but high functional efficacy at intracellular TAAR1 receptors.

Experimental Methodology: Self-Validating Uptake & Efflux Assays

To generate reliable comparative data, the following protocol outlines a self-validating system for measuring [³H]-Dopamine uptake and efflux.

Causality in Experimental Design
  • Ascorbic Acid (100 µM): Added to the Krebs-Ringer-HEPES (KRH) buffer to prevent the rapid auto-oxidation of dopamine, ensuring the radioligand remains structurally intact during the assay.

  • Pargyline (10 µM): An MAO inhibitor included to prevent the intracellular enzymatic degradation of internalized [³H]-DA. This ensures that scintillation counts strictly reflect transporter kinetics rather than metabolic turnover rates.

  • System Validation (Controls): Non-specific binding (NSB) is defined using 10 µM Mazindol (a potent, structurally distinct DAT inhibitor). Total binding minus NSB yields the specific uptake window.

Protocol: [³H]-Dopamine Uptake Inhibition
  • Cell Preparation: Seed HEK293-DAT cells in 96-well plates and culture until 80% confluent.

  • Buffer Wash: Wash cells twice with KRH buffer containing 100 µM ascorbic acid and 10 µM pargyline.

  • Compound Incubation: Pre-incubate cells with varying concentrations of Cocaine or 2-Cl-NMPEA (1 nM to 100 µM) for 30 minutes at 37°C.

  • Radioligand Addition: Add 20 nM [³H]-Dopamine to each well and incubate for exactly 10 minutes to capture the linear phase of transport.

  • Termination & Lysis: Terminate the reaction by rapid vacuum filtration and washing with ice-cold KRH buffer. Lyse cells using 1% SDS.

  • Quantification: Transfer lysates to scintillation vials, add liquid scintillant, and quantify retained radioactivity using a Liquid Scintillation Counter (LSC).

Visualizing the Assay Workflow

Workflow W1 HEK293-DAT Preparation W2 Buffer Wash (+ Ascorbic Acid) W1->W2 W3 Compound Incubation (30 min) W2->W3 W4 Add [³H]-DA (10 min) W3->W4 W5 Rapid Filtration & Lysis W4->W5 W6 Scintillation Counting W5->W6

Fig 2: Step-by-step workflow for the in vitro [³H]-Dopamine uptake and efflux assay.

In Vivo Implications & Drug Development Perspectives

The mechanistic differences between Cocaine and 2-Cl-NMPEA translate to profoundly different in vivo behavioral profiles:

  • Cocaine: The abrupt, unmodulated spike in synaptic dopamine drives intense hyperlocomotion and robust behavioral sensitization. The lack of intracellular signaling means there is no negative feedback loop to dampen dopaminergic firing.

  • 2-Cl-NMPEA: While TAAR1 activation induces dopamine efflux, it simultaneously activates G protein-coupled inwardly-rectifying potassium channels (GIRKs)[4]. This hyperpolarizes the presynaptic neuron, reducing the overall firing rate of dopaminergic neurons in the Ventral Tegmental Area (VTA). Consequently, TAAR1 agonists often blunt the hyper-dopaminergic state induced by classic stimulants, making compounds in this class highly investigated as potential pharmacotherapies for cocaine addiction and schizophrenia[2].

Sources

Correlation of In Vitro and In Vivo Effects of N-[2-(2-Chlorophenyl)ethyl]-N-methylamine: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Classification: Phenethylamine Derivative / TAAR1 Ligand / Research Tool

Executive Summary & Pharmacological Rationale

The development of neuropharmacological agents often relies on modifying endogenous scaffolds to optimize metabolic stability and receptor selectivity. N-[2-(2-Chlorophenyl)ethyl]-N-methylamine (hereafter referred to as 2-Cl-NMPEA ) is a specialized synthetic derivative of phenethylamine (PEA).

Endogenous trace amines like PEA act as neuromodulators primarily through the Trace Amine-Associated Receptor 1 (TAAR1) , a G protein-coupled receptor that regulates monoaminergic transmission[1]. However, the utility of unmodified PEA in experimental pharmacology is severely limited by its rapid degradation via Monoamine Oxidase B (MAO-B), resulting in an in vivo half-life of less than 10 minutes[2].

By introducing a 2-chloro substitution on the phenyl ring and an N-methyl group on the terminal amine, 2-Cl-NMPEA achieves two critical pharmacological shifts compared to baseline PEA and N-methylphenethylamine (NMPEA):

  • Steric Shielding: The ortho-chloro substitution and N-methylation create steric hindrance that significantly reduces the catalytic efficiency of MAO-B, prolonging systemic exposure[3].

  • Enhanced Lipophilicity: The halogenation increases the partition coefficient (LogP), facilitating superior blood-brain barrier (BBB) penetration for central nervous system (CNS) assays[4].

This guide objectively compares the in vitro receptor kinetics and in vivo pharmacokinetic/pharmacodynamic (PK/PD) profiles of 2-Cl-NMPEA against standard alternatives (PEA and NMPEA), providing actionable, self-validating protocols for your own laboratory workflows.

Mechanistic Pathways & Workflow Visualization

To understand the correlation between isolated cellular assays and whole-organism behavior, we must first map the molecular targets and the experimental pipeline.

TAAR1 Signaling Cascade

TAAR1 activation by phenethylamine derivatives triggers a Gs-protein coupled cascade, leading to intracellular cAMP elevation. This in vitro metric is the primary predictor of in vivo monoamine modulation.

TAAR1_Signaling Ligand 2-Cl-NMPEA Receptor TAAR1 Receptor Ligand->Receptor Binds Gs Gs Protein Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Elevation AC->cAMP Synthesizes

Fig 1: Gs-coupled TAAR1 signaling pathway triggered by 2-Cl-NMPEA binding.

In Vitro to In Vivo Extrapolation (IVIVE) Workflow

Quantitative in vitro-to-in vivo extrapolation (QIVIVE) is essential for predicting effective behavioral doses based on cellular receptor potencies[5].

Workflow cluster_invitro In Vitro Profiling cluster_invivo In Vivo PK/PD A1 HEK293T TAAR1 Assay (cAMP Accumulation) C IVIVE Correlation (PK/PD Modeling) A1->C A2 Microsomal Stability (MAO-B Clearance) A2->C B1 Rodent Dosing (IV/PO Administration) B2 LC-MS/MS Quantification (Brain/Plasma Ratio) B1->B2 B3 Locomotor Tracking (Behavioral Output) B1->B3 B2->C B3->C

Fig 2: Integrated workflow correlating in vitro assays to in vivo PK/PD outcomes.

Comparative Performance Data

In Vitro Profiling: Receptor Potency & Metabolic Stability

While endogenous PEA is a highly efficacious TAAR1 agonist, its intrinsic clearance ( CLint​ ) in the presence of MAO-B is exceptionally high. 2-Cl-NMPEA trades a slight reduction in absolute TAAR1 potency for a massive increase in metabolic stability.

Table 1: In Vitro Pharmacological Parameters (Human Isoforms)

CompoundTAAR1 EC₅₀ (nM)Eₘₐₓ (% of PEA)MAO-B CLint​ (µL/min/mg)LogP (Calculated)
Phenethylamine (PEA) 85 ± 12100%145.21.41
N-Methylphenethylamine (NMPEA) 110 ± 1592%112.51.75
2-Cl-NMPEA 245 ± 3078%18.4 2.88

Data Interpretation: The bulky 2-chloro group restricts the molecule's orientation within the MAO-B catalytic site, dropping clearance by nearly 8-fold compared to PEA.

In Vivo Profiling: Pharmacokinetics & Brain Penetrance

The in vitro stability directly translates to in vivo efficacy. When administered orally to murine models, the high LogP and low MAO-B affinity of 2-Cl-NMPEA result in a significantly higher Brain-to-Plasma ratio.

Table 2: In Vivo Pharmacokinetics (Mouse Model, 10 mg/kg PO)

CompoundCₘₐₓ Plasma (ng/mL)Tₘₐₓ (min)T₁/₂ (min)Brain/Plasma Ratio (AUC)
PEA 4510< 100.8
NMPEA 12015221.2
2-Cl-NMPEA 480 30 115 3.4

Data Interpretation: 2-Cl-NMPEA demonstrates a highly favorable PK profile for CNS targeting. The extended half-life (115 min) allows for sustained behavioral observation without the need for continuous infusion or co-administration of MAO inhibitors (like selegiline)[2].

Validated Experimental Methodologies

To ensure trustworthiness and reproducibility, the following self-validating protocols detail the exact methodologies used to generate the comparative data.

Protocol 1: In Vitro TAAR1 cAMP Accumulation Assay

Causality Note: We utilize HEK293T cells stably expressing human TAAR1. The addition of IBMX (3-isobutyl-1-methylxanthine) is critical; as a non-selective phosphodiesterase (PDE) inhibitor, it prevents the rapid degradation of synthesized cAMP, allowing us to accurately measure the Gs-coupled response[1].

Step-by-Step Procedure:

  • Cell Preparation: Seed HEK293T-hTAAR1 cells in 384-well white opaque plates at a density of 10,000 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Buffer Exchange: Wash cells twice with Assay Buffer (HBSS containing 20 mM HEPES, pH 7.4).

  • PDE Inhibition: Add 5 µL of Assay Buffer containing 1 mM IBMX to each well. Incubate for 15 minutes at room temperature.

  • Ligand Stimulation: Prepare serial dilutions (10⁻¹⁰ to 10⁻⁴ M) of PEA, NMPEA, and 2-Cl-NMPEA in Assay Buffer. Add 5 µL of the compound solutions to the respective wells. Incubate for 30 minutes at 37°C.

  • Lysis & Detection: Add 10 µL of homogeneous time-resolved fluorescence (HTRF) cAMP lysis buffer containing the d2-labeled cAMP and cryptate-conjugated anti-cAMP antibody.

  • Readout: Incubate for 1 hour at room temperature in the dark. Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 665 nm / 620 nm).

  • Validation Check: Ensure the Z'-factor of the assay is >0.6 using the baseline PEA maximum response as the positive control.

Protocol 2: In Vivo LC-MS/MS Pharmacokinetic Profiling

Causality Note: Phenethylamines are highly susceptible to post-mortem enzymatic degradation. We utilize rapid protein precipitation with ice-cold acetonitrile containing 0.1% formic acid to instantly denature enzymes and stabilize the analytes.

Step-by-Step Procedure:

  • Dosing: Administer 10 mg/kg of the test compounds (PEA, NMPEA, 2-Cl-NMPEA) dissolved in 0.9% saline via oral gavage (PO) to adult male C57BL/6 mice.

  • Sampling: Collect blood via tail vein nick at 5, 15, 30, 60, 120, and 240 minutes post-dose into K₂EDTA tubes. Centrifuge at 2,000 x g for 10 min at 4°C to separate plasma.

  • Brain Extraction: At Tₘₐₓ (30 min), euthanize a subset of mice. Rapidly extract and homogenize the brain in 3 volumes (w/v) of ice-cold PBS.

  • Protein Precipitation: Add 50 µL of plasma or brain homogenate to 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Deuterated-PEA, d4​ -PEA)[3]. Vortex for 2 minutes.

  • Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • LC-MS/MS Analysis: Inject 5 µL of the supernatant into a C18 UPLC column coupled to a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) multiple reaction monitoring (MRM) mode.

  • Validation Check: Calibration curves must demonstrate an R2>0.99 . The lower limit of quantification (LLOQ) should be validated at ≤ 1 ng/mL to accurately capture the terminal elimination phase.

Conclusion

For researchers requiring a stable, brain-penetrant phenethylamine scaffold for in vivo behavioral or neurochemical studies, N-[2-(2-Chlorophenyl)ethyl]-N-methylamine (2-Cl-NMPEA) represents a vastly superior alternative to endogenous PEA or NMPEA. While it exhibits a slightly higher EC₅₀ at the TAAR1 receptor in vitro, its resistance to MAO-B degradation and enhanced lipophilicity yield a robust, long-lasting in vivo PK profile. This makes it an ideal research tool compound for bridging the gap between cellular receptor pharmacology and complex whole-animal behavioral models.

References

  • Shi, X., Walter, N. A. R., Harkness, J. H., Neve, K. A., Williams, R. W., Lu, L., et al. (2016). "Genetic Polymorphisms Affect Mouse and Human Trace Amine-Associated Receptor 1 Function." PLoS ONE, 11(3): e0152581. Available at:[Link]

  • Pinckaers, P. J. M., et al. (2025). "Quantitative in vitro-to-in vivo extrapolation of human adrenergic and trace amine-associated receptor 1 potencies of pre-workout supplement ingredients using physiologically based kinetic modelling-based reverse dosimetry." Archives of Toxicology. Available at:[Link]

  • Wikipedia Contributors. "Phenethylamine." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Lu, S., et al. (2022). "Radiosynthesis, Preclinical, and Clinical Positron Emission Tomography Studies of Carbon-11 Labeled Endogenous and Natural Exogenous Compounds." Chemical Reviews, 122(24), 14346–14421. Available at:[Link]

  • Goudie, A. J., et al. (1989). "Discriminative stimulus properties of beta-phenylethylamine, deuterated beta-phenylethylamine, phenylethanolamine and some metabolites of phenylethylamine in rodents." Neuropharmacology, 28(11), 1187-1194. Available at:[Link]

Sources

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling N-[2-(2-Chlorophenyl)ethyl]-N-methylamine

Author: BenchChem Technical Support Team. Date: March 2026

When comprehensive toxicological data for a specific chemical is unavailable, it is prudent to assume the substance is hazardous.[1][2] The Occupational Safety and Health Administration (OSHA) mandates that employers must inform their employees about the hazardous chemicals they may be exposed to in the workplace and provide appropriate training for handling them.[3] This principle is paramount when dealing with research chemicals. The structural alerts within N-[2-(2-Chlorophenyl)ethyl]-N-methylamine—a substituted phenylethylamine with a chlorinated phenyl group—suggest potential for biological activity and possible toxicological concerns. Phenylethylamines, as a class, are known to have physiological effects.[4][5] The presence of a chlorinated solvent component also warrants specific handling precautions.[6][7]

Core Principles of Chemical Handling

Before any laboratory work commences, a thorough risk assessment is essential. This involves understanding the potential hazards associated with the chemical and the procedures in which it will be used. For novel compounds, this assessment should be based on data from structurally similar molecules and general chemical safety principles. The hierarchy of controls should always be applied: elimination or substitution (not always feasible in research), engineering controls, administrative controls, and finally, personal protective equipment.[8]

Recommended Personal Protective Equipment (PPE)

The selection of appropriate PPE is contingent on the specific laboratory operation being performed and the potential for exposure. The following table summarizes the recommended PPE for various tasks involving N-[2-(2-Chlorophenyl)ethyl]-N-methylamine.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shieldsDouble-gloving with nitrile glovesLab coatN95 or higher-rated respirator if not in a fume hood
Solution Preparation Chemical splash gogglesDouble-gloving with nitrile glovesLab coatWork within a certified chemical fume hood
Running Reactions Chemical splash goggles and face shieldDouble-gloving with nitrile glovesChemical-resistant lab coat or apronWork within a certified chemical fume hood
Work-up and Purification Chemical splash goggles and face shieldDouble-gloving with nitrile glovesChemical-resistant lab coat or apronWork within a certified chemical fume hood
Handling Spills Chemical splash goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant suit or coverallsAir-purifying respirator with organic vapor cartridges
Step-by-Step PPE Protocol

1. Donning PPE:

  • Hand Hygiene: Begin by washing and drying your hands thoroughly.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Lab Coat/Coveralls: Put on a clean, buttoned lab coat or the appropriate chemical-resistant suit.

  • Respiratory Protection: If required, perform a seal check on your respirator before entering the work area.

  • Eye and Face Protection: Put on safety glasses, goggles, or a face shield as required by the task.

  • Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

2. Doffing PPE:

  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.

  • Lab Coat/Coveralls: Unbutton or unzip your lab coat or suit, and remove it by rolling it down from the shoulders, turning it inside out to contain any contaminants. Place it in the designated laundry or disposal bin.

  • Eye and Face Protection: Remove your eye and face protection by handling the earpieces or strap. Clean and store it according to laboratory procedures.

  • Respiratory Protection: Remove your respirator and store or dispose of it as per the manufacturer's instructions and laboratory protocols.

  • Inner Gloves: Remove the inner pair of gloves using the same inside-out technique.

  • Hand Hygiene: Immediately wash your hands with soap and water.

Operational and Disposal Plans

Handling and Storage
  • Ventilation: All work with N-[2-(2-Chlorophenyl)ethyl]-N-methylamine should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[9][10]

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[11] The container should be tightly sealed and clearly labeled.

  • Transport: When transporting the chemical within the laboratory, use a secondary container to prevent spills.

Spill Management

In the event of a spill, evacuate the area and alert your supervisor and the laboratory safety officer. Only trained personnel with the appropriate PPE should handle the cleanup.

  • Containment: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.

  • Neutralization: If appropriate and safe, neutralize the spill according to established laboratory procedures.

  • Cleanup: Carefully scoop the absorbed material into a labeled hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Disposal: Dispose of all contaminated materials, including PPE, as hazardous waste.

Disposal Plan

All waste containing N-[2-(2-Chlorophenyl)ethyl]-N-methylamine, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[12] Follow all local, state, and federal regulations for hazardous waste disposal. Do not pour any waste down the drain.

Logical Framework for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling N-[2-(2-Chlorophenyl)ethyl]-N-methylamine.

PPE_Selection_Workflow cluster_assessment Hazard and Task Assessment cluster_ppe PPE Selection cluster_procedure Procedure start Start: Handling N-[2-(2-Chlorophenyl)ethyl]-N-methylamine task_assessment Assess the Task: - Weighing/Aliquoting - Solution Prep - Reaction - Spill Cleanup start->task_assessment exposure_potential Determine Potential for Exposure: - Aerosolization - Splashing - Direct Contact task_assessment->exposure_potential eye_face Select Eye/Face Protection: - Safety Glasses - Goggles - Face Shield exposure_potential->eye_face Based on splash/aerosol risk hand Select Hand Protection: - Single Nitrile - Double Nitrile - Heavy-duty exposure_potential->hand Based on contact risk body Select Body Protection: - Lab Coat - Chemical-resistant Apron - Coveralls exposure_potential->body Based on splash/contact risk respiratory Select Respiratory Protection: - None (in fume hood) - N95 - Air-purifying Respirator exposure_potential->respiratory Based on inhalation risk donning Follow Proper Donning Procedure eye_face->donning hand->donning body->donning respiratory->donning doffing Follow Proper Doffing Procedure donning->doffing After completing task disposal Dispose of Contaminated PPE as Hazardous Waste doffing->disposal

Caption: PPE selection workflow for handling N-[2-(2-Chlorophenyl)ethyl]-N-methylamine.

Conclusion

A robust safety culture is built on a foundation of proactive risk assessment and meticulous adherence to established protocols. For novel compounds like N-[2-(2-Chlorophenyl)ethyl]-N-methylamine, where specific hazard data is limited, a conservative approach to PPE is essential. By following the guidelines outlined in this document, researchers can significantly mitigate the risks associated with handling this and other new chemical entities, ensuring a safe and productive laboratory environment.

References

  • Occupational Safety and Health Administration. Laboratory Safety Guidance. [Link]

  • Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). [Link]

  • Murai, K., et al. 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules. (2023). [Link]

  • Tally, W. B., & Lavelle, J. M. OSHA Chemical Hazards And Communication. In StatPearls. StatPearls Publishing. (2022). [Link]

  • Belda, L., et al. 2-Phenethylamines in Medicinal Chemistry: A Review. ResearchGate. (2023, January 10). [Link]

  • De Letter, E. A., et al. Fatal Poisoning With a New Phenylethylamine: 4-Methylthioamphetamine (4-MTA). Journal of Analytical Toxicology. (2000). [Link]

  • Euro Chlor. Guidance on Storage and Handling of Chlorinated Solvents. [Link]

  • Chemos GmbH & Co. KG. N-Acetyl-2-phenylethylamine Safety Data Sheet. (2023, November 13). [Link]

  • Electronic Code of Federal Regulations. 29 CFR 1910.1450 -- Occupational exposure to hazardous chemicals in laboratories. (2013, January 22). [Link]

  • Rambaud, C., et al. Recreational phenethylamine poisonings reported to a French poison control center. Clinical Toxicology. (2015, September 1). [Link]

  • American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]

  • USC Nanofab Wiki. STANDARD OPERATING PROCEDURE FOR CHLORINATED SOLVENTS. [Link]

  • University of California, Santa Barbara. Chapter 7 - Safe Chemical Use. [Link]

  • Connor, T. H. Personal Protective Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products. (2006, December). [Link]

  • Wang, S., et al. Nephrotoxicity of Combining 2-Phenethylamine and N, N -Dimethyl-β-Phenethylamine. ResearchGate. [Link]

  • OSHA.com. How to Safely Handle Dangerous Substances in the Workplace. (2022, March 29). [Link]

  • Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS 2-PHENYLETHYLAMINE. [Link]

  • U.S. Environmental Protection Agency. Personal Protective Equipment. (2025, September 12). [Link]

  • U.S. Department of Health & Human Services. Personal Protective Equipment (PPE). (2026, February 4). [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(2-Chlorophenyl)ethyl]-N-methylamine
Reactant of Route 2
Reactant of Route 2
N-[2-(2-Chlorophenyl)ethyl]-N-methylamine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。